molecular formula C8H4F3NOS B080674 5-(Trifluoromethyl)benzoxazole-2(3H)-thione CAS No. 13451-80-4

5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Numéro de catalogue: B080674
Numéro CAS: 13451-80-4
Poids moléculaire: 219.19 g/mol
Clé InChI: MBQRNNRGEFJOFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Trifluoromethyl)benzoxazole-2(3H)-thione (CAS 13451-80-4) is a high-purity benzoxazole-based heterocyclic compound of significant interest in advanced chemical research and development. This compound features a benzoxazole core, a rigid planar structure with a conjugated system, and key functional groups including a thione and an electron-withdrawing trifluoromethyl group. These structural attributes make it a valuable scaffold, particularly in the design and synthesis of functional organic materials. The compound's primary research application lies in its role as a key precursor for the development of fluorescent probes and chemosensors. The rigid, conjugated benzoxazole structure is known to emit characteristic fluorescence, while the sulfur and nitrogen atoms in the thione moiety serve as effective binding sites for various analytes. Researchers utilize this scaffold to create probes for the detection of small molecules, metal cations, and changes in pH, capitalizing on its versatile chemical functionality. Key Identifiers & Properties: CAS Number: 13451-80-4 Molecular Formula: C 8 H 4 F 3 NOS Molecular Weight: 219.18 g/mol Density: Approximately 1.58 g/cm³ Boiling Point: ~243 °C at 760 mmHg Flash Point: ~100.7 °C MDL Number: MFCD00598871 Safety & Handling: This product is classified as a hazardous chemical. Researchers must possess the appropriate permits and licenses for handling hazardous substances. It is intended for use in a controlled laboratory setting by qualified professionals only.

Propriétés

IUPAC Name

5-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(14)13-6/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQRNNRGEFJOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158765
Record name 2-Benzoxazolinethione, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13451-80-4
Record name 5-(Trifluoromethyl)-2(3H)-benzoxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13451-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinethione, 5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinethione, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

The benzoxazole nucleus is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its planar, rigid structure and its presence in a multitude of pharmacologically active agents.[1][2] These compounds exhibit a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic incorporation of a trifluoromethyl (-CF₃) group and a thione (C=S) functionality onto this scaffold, as seen in 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, creates a molecule of significant interest for drug discovery and development.

The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4] The benzoxazole-2(3H)-thione moiety is not merely a structural component; it is a versatile reactive handle. It exists in a dynamic equilibrium with its thiol tautomer, providing multiple sites for chemical modification and acting as an effective metal-coordinating ligand.[5][6] This guide offers a comprehensive technical overview of the synthesis, properties, reactivity, and potential applications of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione for researchers and scientists in the field.

Core Chemical and Physical Properties

5-(Trifluoromethyl)benzoxazole-2(3H)-thione is a fluorinated heterocyclic compound whose properties are defined by the interplay of its aromatic core, the electron-withdrawing trifluoromethyl group, and the reactive thione functionality.

Thione-Thiol Tautomerism

A critical feature of this molecule is its existence as a mixture of two tautomeric forms in equilibrium: the thione form and the thiol form. This equilibrium is fundamental to its reactivity, influencing its nucleophilic and coordination properties.[6]

Caption: Thione-thiol tautomerism of the title compound.

Physicochemical Data

The key identifying and physical properties of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione are summarized below.

PropertyValueSource
CAS Number 13451-80-4[7][8]
Molecular Formula C₈H₄F₃NOS[7][8]
Molecular Weight 219.18 g/mol [7][8]
Appearance Off-white to light yellow powder (predicted)-
Purity ≥95% (typical commercial grade)[8]
Melting Point Not publicly available-
Boiling Point Not publicly available-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)-

Synthesis and Mechanistic Insights

The most direct and established route for synthesizing benzoxazole-2(3H)-thiones is the cyclocondensation of the corresponding 2-aminophenol with a one-carbon thiocarbonyl source.[1] For the title compound, this involves the reaction of 2-amino-4-(trifluoromethyl)phenol with carbon disulfide (CS₂).

Synthetic Workflow

The synthesis is typically a two-step, one-pot process. The causality behind this workflow is rooted in fundamental organic reaction mechanisms:

  • Nucleophilic Attack: 2-amino-4-(trifluoromethyl)phenol possesses two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). In the presence of a strong base like potassium hydroxide (KOH), the hydroxyl group is deprotonated to form a more potent phenoxide nucleophile. This phenoxide, along with the amine, attacks the electrophilic carbon of carbon disulfide.[9]

  • Intramolecular Cyclization & Tautomerization: The resulting dithiocarbamate intermediate undergoes an intramolecular cyclization, eliminating a molecule of water (or H₂S, depending on the exact mechanism and workup) to form the stable benzoxazole ring system. Acidification of the reaction mixture protonates the intermediate salt and facilitates the final cyclization and establishment of the thione-thiol equilibrium.

Caption: General workflow for the synthesis of the title compound.

A detailed, step-by-step experimental protocol for this synthesis is provided in Section 6.

Spectroscopic Profile

  • ¹H NMR: The spectrum would be dominated by signals in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting (doublets, doublet of doublets) would be expected. A broad, exchangeable singlet corresponding to the N-H proton would be observed, typically downfield (>10 ppm).

  • ¹³C NMR: Key signals would include the thiocarbonyl carbon (C=S) around δ 170-185 ppm, the carbon of the trifluoromethyl group (CF₃) as a quartet due to C-F coupling, and several signals for the aromatic carbons.

  • ¹⁹F NMR: A sharp singlet would be expected for the three equivalent fluorine atoms of the -CF₃ group.

  • FT-IR (cm⁻¹): Characteristic absorption bands would include N-H stretching (approx. 3100-3300), C=S stretching (approx. 1200-1300), and strong C-F stretching bands (approx. 1100-1350).

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z 219. Fragmentation may involve the loss of sulfur or the trifluoromethyl group.[10]

Chemical Reactivity: A Tale of Two Tautomers

The reactivity of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is governed by its thione-thiol tautomerism, providing two primary nucleophilic centers: the sulfur atom (in the thiol form) and the nitrogen atom (in the thione form).[6]

  • S-Alkylation and S-Acylation: The sulfur atom of the thiol tautomer is a soft nucleophile and readily reacts with electrophiles like alkyl halides (e.g., methyl iodide, benzyl bromide) or acyl halides in the presence of a mild base. This S-functionalization is often the kinetically preferred pathway and is a key strategy for building more complex derivatives.[6]

  • N-Alkylation and N-Acylation: The nitrogen atom can also act as a nucleophile, particularly with hard electrophiles or under conditions that favor the thione tautomer. Competition between N- and S-alkylation is common, and reaction conditions (solvent, base, temperature) can be tuned to favor one over the other.

  • Coordination Chemistry: As an ambidentate ligand, it can coordinate with transition metal ions. Spectroscopic studies on the parent benzoxazole-2-thione show that it typically acts as a monodentate ligand, bonding through the nitrogen atom to form tetrahedral complexes with metals like Cobalt(II) and Nickel(II).[5] The exocyclic sulfur and ring oxygen are generally not involved in coordination.[6]

G main 5-(CF₃)benzoxazole-2(3H)-thione (Thione/Thiol Tautomers) s_alk S-Alkylation Product (2-Alkylthio derivative) main->s_alk R-X, Base (e.g., K₂CO₃, Acetone) Kinetic Control n_alk N-Alkylation Product (3-Alkyl derivative) main->n_alk R-X, Strong Base (e.g., NaH, DMF) Thermodynamic Control metal Metal Complex ([M(L)₂X₂]) main->metal Metal Halide (MX₂) (e.g., CoCl₂, NiBr₂) N-Coordination

Caption: Key reactivity pathways of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The unique combination of the benzoxazole core and the trifluoromethyl group makes this molecule a highly attractive scaffold for developing novel therapeutic agents.

  • Anticancer Potential: The overexpression of Glutathione S-transferase P1-1 (GST P1-1) is a known mechanism of resistance to chemotherapy in many tumors. Benzoxazole derivatives bearing a trifluoromethylphenyl group have been specifically designed and synthesized as potent inhibitors of human GST P1-1, demonstrating their potential to overcome cancer drug resistance.[4] The title compound is a direct precursor or analogue for such inhibitors.

  • Antimicrobial and Antifungal Activity: The 2-mercaptobenzoxazole moiety is structurally related to 2-mercaptobenzothiazole, a class of compounds known for a wide spectrum of antimicrobial and antifungal activities.[11][12] This suggests a high probability that 5-(Trifluoromethyl)benzoxazole-2(3H)-thione and its derivatives could serve as leads for new anti-infective agents.

  • CNS and Receptor-Targeted Agents: The benzoxazole scaffold is present in compounds designed as 5-HT₃ receptor antagonists, which have applications in treating conditions like irritable bowel syndrome.[13] The drug-like properties imparted by the -CF₃ group make this scaffold suitable for optimization against various CNS targets.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione from 2-amino-4-(trifluoromethyl)phenol.

Causality Statement: This procedure utilizes a strong base (KOH) to generate a nucleophilic phenoxide/amine which attacks carbon disulfide. The subsequent intramolecular condensation is driven by the formation of the stable aromatic benzoxazole ring system upon acidification. Ethanol serves as a suitable solvent for the reactants and the intermediate salt.

Materials:

  • 2-Amino-4-(trifluoromethyl)phenol (1.0 eq)[14]

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Carbon Disulfide (CS₂) (1.5 eq)

  • Ethanol, 95%

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.

Safety Precautions:

  • Work in a well-ventilated fume hood at all times.

  • Carbon disulfide is highly volatile, flammable, and toxic. Avoid inhalation and contact with skin.

  • Potassium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.2 eq) in a minimal amount of water, then add ethanol (approx. 5-10 mL per gram of aminophenol). Stir until the KOH is fully dissolved.

  • Addition of Starting Material: To the stirred basic solution, add 2-amino-4-(trifluoromethyl)phenol (1.0 eq) portion-wise. Stir at room temperature for 15-20 minutes. The solution may change color.

  • Addition of CS₂: Cool the flask in an ice bath. Slowly add carbon disulfide (1.5 eq) dropwise to the reaction mixture over 30 minutes. Caution: The reaction may be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 75-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the potassium salt of the product) has formed, it can be collected by vacuum filtration.

  • Workup - Acidification: Transfer the reaction mixture (or the redissolved salt) to a beaker containing crushed ice. Slowly and with vigorous stirring, add 2M HCl until the solution is acidic (pH ~2-3, check with pH paper). A solid precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • LookChem. (n.d.). Cas 13451-80-4, 5-(Trifluoromethyl)-2(3H)-benzoxazolethione. Retrieved from [Link]

  • Preti, C., & Tosi, G. (1976). Spectroscopic studies of benzoxazole-2-thione complexes. Derivatives of cobalt(II) and nickel(II) halides. Canadian Journal of Chemistry, 54(1), 85-91. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Retrieved from [Link]

  • Khan, I., et al. (2023). Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. Scientific Reports. Available at: [Link]

  • Prakash, O., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Chemsrc.com. (n.d.). 5-(Trifluoromethyl)benzoxazole Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • DSpace at University of Tabuk. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

  • Saeed, A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of the Chilean Chemical Society. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • AccelaChem. (n.d.). 13451-80-4, 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. Retrieved from [Link]

  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • IUCrData. (2021). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • Millard, B. J., & Partridge, A. F. (1973). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 38(26), 4492–4496. Available at: [Link]

  • El-Sayed, R. (2015). Reactions of Carbon Disulfide with N-Nucleophiles. Journal of Sulfur Chemistry. Available at: [Link]

Sources

A Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. While direct experimental spectra for this specific compound are not widely published, this guide will leverage data from closely related analogs and fundamental spectroscopic principles to provide a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction to 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

5-(Trifluoromethyl)benzoxazole-2(3H)-thione belongs to the benzoxazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The incorporation of a trifluoromethyl group at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The benzoxazole-2(3H)-thione core itself is a versatile scaffold, capable of existing in tautomeric equilibrium between the thione and thiol forms, which influences its chemical reactivity and biological interactions[1].

This guide will focus on the key spectroscopic techniques used for the structural elucidation of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the expected spectral features, the underlying principles, and provide detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is expected to be relatively simple, with distinct signals for the aromatic protons and the N-H proton of the thione tautomer. The solvent of choice for NMR analysis is typically deuterated dimethyl sulfoxide (DMSO-d₆) due to its ability to dissolve a wide range of organic compounds and to clearly resolve N-H protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~ 7.8 - 8.0d~8.0 - 9.0Proximity to the electron-withdrawing CF₃ group leads to significant deshielding.
H-6~ 7.6 - 7.8dd~8.0 - 9.0, ~1.5 - 2.0Coupled to both H-7 and H-4 (meta-coupling).
H-7~ 7.4 - 7.6d~8.0 - 9.0Coupled to H-6.
N-H~ 12.0 - 14.0br s-The acidic proton of the thione tautomer is typically broad and significantly downfield.

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is critical for observing the N-H proton. In protic solvents like methanol-d₄, this proton can exchange with the solvent, leading to signal broadening or disappearance. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for resolving the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident through the characteristic quartet signal for the CF₃ carbon and the C-F coupling observed for the C-5 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Rationale
C=S (C-2)~ 180 - 190-The thiocarbonyl carbon is highly deshielded.
C-3a~ 145 - 150-Aromatic carbon adjacent to the oxygen atom.
C-7a~ 130 - 135-Aromatic carbon adjacent to the nitrogen atom.
C-5~ 125 - 130q, ~30-35Aromatic carbon directly attached to the CF₃ group.
CF₃~ 120 - 125q, ~270-280The trifluoromethyl carbon itself.
C-4~ 115 - 120-Aromatic carbon.
C-6~ 110 - 115-Aromatic carbon.
C-7~ 105 - 110-Aromatic carbon.

Self-Validating System: The observation of the C-S carbon at a significantly downfield shift (around 180-190 ppm) is a strong confirmation of the thione tautomer being the major form in solution[1]. The characteristic quartet for the CF₃ group and the coupled C-5 signal in the ¹³C NMR spectrum, in conjunction with the ¹⁹F NMR spectrum (which would show a singlet), provides unambiguous evidence for the presence and position of the trifluoromethyl group.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of different bonds are sensitive to their environment, making FT-IR a valuable tool for structural confirmation.

Table 3: Predicted FT-IR Vibrational Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H stretch3100 - 3300Medium, broadCharacteristic of the N-H bond in the thione tautomer.
C-H stretch (aromatic)3000 - 3100MediumTypical for C-H bonds in an aromatic ring.
C=S stretch (thione)1200 - 1300StrongA strong absorption in this region is indicative of the thiocarbonyl group.
C-F stretch1000 - 1200StrongThe C-F bonds of the trifluoromethyl group will give rise to strong absorptions.
C=C stretch (aromatic)1450 - 1600Medium to StrongMultiple bands are expected due to the vibrations of the benzene ring.
C-O-C stretch1000 - 1100MediumCharacteristic of the ether linkage within the oxazole ring.

Expertise & Experience: The N-H stretching frequency can be influenced by hydrogen bonding, which may lead to a broader and lower frequency band. The C=S stretch is a particularly diagnostic peak for the thione tautomer. In the case of the thiol tautomer, one would expect to see a weak S-H stretch around 2550-2600 cm⁻¹ and the absence of a strong C=S band.

Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the compound (1-2 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Perform a background scan before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M]⁺219.00Molecular ion peak.
[M - CF₃]⁺150.01Loss of the trifluoromethyl radical.
[M - S]⁺187.03Loss of a sulfur atom.

Trustworthiness: The exact mass of the molecular ion, as determined by HRMS, should be within a few parts per million (ppm) of the calculated value for the molecular formula C₈H₄F₃NOS. This provides a high degree of confidence in the elemental composition of the synthesized compound.

Fragmentation Pathway

The fragmentation of 5-(trifluoromethyl)benzoxazole-2(3H)-thione under electron ionization (EI) conditions is expected to proceed through several key pathways.

Fragmentation M [M]⁺˙ m/z = 219 F1 [M - CF₃]⁺ m/z = 150 M->F1 - •CF₃ F2 [M - S]⁺˙ m/z = 187 M->F2 - S

Caption: Predicted major fragmentation pathways for 5-(trifluoromethyl)benzoxazole-2(3H)-thione in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by infusion if using electrospray ionization (ESI).

  • Ionization: Use either electron ionization (EI) for fragmentation analysis or a soft ionization technique like ESI for accurate molecular weight determination.

  • Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. By leveraging the known spectroscopic characteristics of the benzoxazole-2-thione core and the influence of the trifluoromethyl substituent, we have established a comprehensive set of expected ¹H NMR, ¹³C NMR, FT-IR, and MS data. The provided experimental protocols offer a practical framework for researchers to acquire and interpret the spectroscopic data for this and related compounds. This integrated spectroscopic approach is essential for the unambiguous structural confirmation and further development of novel benzoxazole-based therapeutic agents.

References

  • Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PubMed Central. [Link]

  • Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

  • 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

  • Spectroscopic studies of benzoxazole-2-thione complexes. Derivatives of cobalt(II) and nickel(II) halides. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Benzoxazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide array of biological activities. The incorporation of a trifluoromethyl group at the 5-position of the benzoxazole-2(3H)-thione core is a strategic chemical modification. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Benzoxazole-2(3H)-thione and its analogs exist in a tautomeric equilibrium between the thione and thiol forms.[1] However, in solution, the thione form is generally predominant.[1] The unambiguous characterization of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for confirming the structure and purity of these synthesized compounds. This guide will provide the foundational knowledge required to interpret the ¹H and ¹³C NMR spectra of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione with confidence.

Fundamental Principles of ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The precise frequency of this absorption is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) .

In ¹H NMR, the chemical shift of a proton is influenced by the electron density of its surrounding atoms. Electron-withdrawing groups, such as the trifluoromethyl group, decrease the electron density around nearby protons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding and lead to an upfield shift. Additionally, the interaction between the spins of neighboring, non-equivalent protons leads to spin-spin coupling , which splits a single resonance into a multiplet. The number of peaks in a multiplet is given by the n+1 rule (where n is the number of equivalent neighboring protons), and the distance between these peaks is the coupling constant (J) , measured in Hertz (Hz). The area under a proton signal, or its integration , is directly proportional to the number of protons it represents.

¹³C NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon and to enhance the signal-to-noise ratio. The chemical shifts of carbons are also highly dependent on their electronic environment. Carbons bonded to electronegative atoms or involved in double or triple bonds are generally found downfield.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Sample Preparation
  • Compound Purity: Ensure the 5-(Trifluoromethyl)benzoxazole-2(3H)-thione sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation. Purification can be achieved by techniques such as recrystallization or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For benzoxazole derivatives, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[2] DMSO-d₆ is particularly useful as it can help in observing the exchangeable N-H proton.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[3]

  • Internal Standard: Add a small amount of an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted standard for organic solvents, with its ¹H and ¹³C signals defined as 0.00 ppm.[1]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent shimming issues and line broadening.

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Instrument Parameters

The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time (AT): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for quantitative measurements.

    • Number of Scans (NS): 8-16 scans, signal-to-noise dependent.

    • Spectral Width (SW): 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Spectral Width (SW): 0-200 ppm.

Predicted ¹H NMR Spectral Analysis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

The ¹H NMR spectrum of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is expected to show signals for the three aromatic protons and one N-H proton. The chemical shifts are predicted based on the known spectrum of benzoxazole-2(3H)-thione and the substituent chemical shift (SCS) effects of the trifluoromethyl group. The CF₃ group is a strong electron-withdrawing group, which will deshield the protons on the aromatic ring.

  • H-7 (ortho to the oxygen): This proton is expected to be a doublet with a chemical shift around δ 7.3-7.5 ppm . The coupling will be to H-6 with a typical ortho coupling constant of J ≈ 8-9 Hz.

  • H-6 (meta to the CF₃ group): This proton will appear as a doublet of doublets, coupling to both H-7 (ortho coupling, J ≈ 8-9 Hz) and H-4 (meta coupling, J ≈ 2-3 Hz). Its chemical shift is predicted to be in the range of δ 7.6-7.8 ppm .

  • H-4 (ortho to the CF₃ group): This proton will be the most deshielded of the aromatic protons due to the strong electron-withdrawing effect of the adjacent CF₃ group. It is expected to appear as a doublet (due to meta coupling to H-6, J ≈ 2-3 Hz) or a narrow multiplet around δ 7.9-8.1 ppm .

  • N-H (Amide Proton): The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it might be a broad singlet around δ 9-11 ppm . In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to be a sharper singlet and shifted further downfield, potentially in the range of δ 11-13 ppm .[2]

Predicted ¹³C NMR Spectral Analysis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Aromatic Carbons:

    • C-4, C-6, and C-7: These carbons will resonate in the aromatic region between δ 110-130 ppm . The specific assignments can be complex, but generally, carbons ortho and para to the oxygen and nitrogen atoms will be more shielded (further upfield).

    • C-3a and C-7a (Bridgehead Carbons): These quaternary carbons are part of the fused ring system and are expected to appear between δ 130-150 ppm .[4]

    • C-5 (Carbon attached to CF₃): The chemical shift of this carbon will be influenced by the electronegative CF₃ group and is predicted to be in the aromatic region, likely between δ 125-135 ppm . It will also exhibit coupling to the three fluorine atoms, appearing as a quartet with a coupling constant of approximately ²JCF ≈ 30-40 Hz.

  • C-2 (Thiocarbonyl Carbon, C=S): The thiocarbonyl carbon is significantly deshielded and is expected to resonate far downfield, typically in the range of δ 170-190 ppm .[5]

  • CF₃ (Trifluoromethyl Carbon): The carbon of the trifluoromethyl group is expected to appear as a quartet due to the large one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).[6] The chemical shift is predicted to be in the range of δ 120-125 ppm .

Data Summary Table

The predicted ¹H and ¹³C NMR data for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione are summarized in the table below.

¹H NMR ¹³C NMR
Proton Predicted δ (ppm) Carbon Predicted δ (ppm)
H-77.3-7.5 (d, J ≈ 8-9 Hz)C-7110-120
H-67.6-7.8 (dd, J ≈ 8-9, 2-3 Hz)C-4115-125
H-47.9-8.1 (d, J ≈ 2-3 Hz)C-6120-130
N-H9-11 (br s in CDCl₃) or 11-13 (s in DMSO-d₆)CF₃120-125 (q, ¹JCF ≈ 270-280 Hz)
C-5125-135 (q, ²JCF ≈ 30-40 Hz)
C-3a130-140
C-7a145-155
C-2 (C=S)170-190

Visualization of Molecular Structure and Workflow

To aid in the correlation of NMR signals with the molecular structure and to provide a clear overview of the experimental process, the following diagrams have been generated using Graphviz.

cluster_mol 5-(Trifluoromethyl)benzoxazole-2(3H)-thione C2 C2 N3 N3 C2->N3 O1 O1 C2->O1 S S C2->S C3a C3a N3->C3a NH NH N3->NH C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 CF3 CF3 C5->CF3 C7 C7 C6->C7 H6 H6 C6->H6 C7->C7a H7 H7 C7->H7 C7a->O1

Caption: Molecular structure of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione with atom numbering for NMR correlation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purification Purify Compound Weighing Weigh Sample (5-100 mg) Purification->Weighing Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Standard Add TMS Standard Dissolution->Standard Transfer Transfer to NMR Tube Standard->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Locking Lock on Deuterium Signal Insert->Locking Shimming Shim Magnetic Field Locking->Shimming Acquire Acquire 1H & 13C Spectra Shimming->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Integrate Peak Picking & Integration Reference->Integrate Assign Assign Signals Integrate->Assign

Sources

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct, published mass spectral data for this specific molecule, this document leverages established principles of mass spectrometry and fragmentation patterns of structurally related compounds to build a predictive analytical strategy. We will explore crucial pre-analytical considerations, propose a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol, and detail the predicted fragmentation pathways in both positive and negative ionization modes. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to characterize this molecule and its analogues with a high degree of scientific rigor.

Introduction and Foundational Concepts

5-(Trifluoromethyl)benzoxazole-2(3H)-thione belongs to a class of heterocyclic compounds that are of significant interest due to their wide spectrum of biological activities.[1][2] The benzoxazole core is a privileged scaffold in medicinal chemistry, while the trifluoromethyl group can significantly enhance metabolic stability and binding affinity. Mass spectrometry (MS) is an indispensable tool for the unambiguous structural confirmation and quantification of such novel chemical entities.[3][4] It provides precise molecular weight determination and yields characteristic fragment ions that serve as a structural fingerprint.[5]

Structural and Physicochemical Properties

Before undertaking any analysis, it is critical to understand the fundamental properties of the target molecule.

  • Molecular Formula: C₈H₄F₃NOS

  • Monoisotopic Mass: 218.9976 Da

  • Key Structural Features:

    • A rigid benzoxazole bicyclic system.

    • An electron-withdrawing trifluoromethyl (-CF₃) group on the benzene ring.

    • A thione (C=S) group, which can exist in equilibrium with its thiol tautomer.

The Thione-Thiol Tautomerism: A Critical Analytical Consideration

Benzoxazole-2(3H)-thione exists in a tautomeric equilibrium with its thiol form, 2-mercaptobenzoxazole.[6] This equilibrium is influenced by factors such as solvent polarity and pH.

Caption: Thione-thiol tautomerism of the target molecule.

This tautomerism is a crucial consideration for mass spectrometry because the two forms may exhibit different ionization efficiencies and fragmentation behaviors. The thione form is generally more stable.[1] In electrospray ionization (ESI), the protonation or deprotonation site will dictate the subsequent fragmentation cascade.

Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a molecule of this polarity and molecular weight, reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[7][8] This approach provides chromatographic separation from impurities, followed by sensitive and specific detection by the mass spectrometer.

The Causality of Ionization Source Selection

The choice of ionization source is paramount for achieving robust analysis.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules that can be readily ionized in solution. Given the presence of the nitrogen and the acidic proton in the thione/thiol group, 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is an excellent candidate for ESI in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds. While it could potentially work, ESI is the more logical starting point due to the molecule's heteroatomic structure.

We will proceed with the hypothesis that ESI will provide superior sensitivity and generate the most informative spectra.

Workflow for Structural Characterization

The overall analytical workflow is designed to ensure data integrity and comprehensive structural elucidation.

Caption: General experimental workflow for LC-MS/MS analysis.

Proposed Experimental Protocol

This protocol is designed as a self-validating system, incorporating standard practices for method development.

Objective: To determine the accurate mass and elucidate the fragmentation pattern of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[3]

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

Step 2: Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

    • Rationale: Formic acid is a common modifier that aids in protonation for positive mode ESI, leading to better peak shape and ionization efficiency.

Step 3: Mass Spectrometry

  • Ionization Mode: ESI, run in separate positive and negative mode acquisitions.

  • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

  • MS1 Scan Range: m/z 50 - 500.

  • MS/MS Analysis: Data-Dependent Acquisition (DDA).

    • Select the top 3 most intense ions from the MS1 scan for fragmentation.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to capture both low and high-energy fragments.

    • Rationale: A stepped collision energy ensures that we observe a wide range of fragments, from simple losses to more complex ring cleavages, providing a richer dataset for structural confirmation.

Predicted Mass Spectra and Fragmentation Analysis

The core of this guide is the prediction of fragmentation pathways based on the known behavior of related chemical moieties.

Ion TypePredicted m/zFormulaIonization Mode
[M+H]⁺220.0048[C₈H₅F₃NOS]⁺Positive ESI
[M-H]⁻218.9903[C₈H₃F₃NOS]⁻Negative ESI
Positive Ion Mode ([M+H]⁺) Fragmentation

Protonation is expected to occur on the nitrogen or the exocyclic sulfur atom. The subsequent fragmentation will be driven by the stability of the resulting fragments and neutral losses.

Key Predicted Fragmentations:

  • Loss of Difluorocarbene (:CF₂): Trifluoromethyl-substituted heterocycles are known to undergo rearrangement and loss of difluorocarbene (50 Da).[9] This is often a prominent fragmentation pathway.

  • Loss of Carbon Monosulfide (CS): Cleavage of the thione group can lead to the loss of CS (44 Da).

  • Benzoxazole Ring Cleavage: The core ring system can undergo cleavage, typically involving the loss of CO (28 Da) from the oxazole portion.[8][10]

Caption: Predicted fragmentation pathway in positive ion mode (ESI+).

Negative Ion Mode ([M-H]⁻) Fragmentation

Deprotonation will occur at the N-H position, creating an anion. Fragmentation in negative mode is often simpler and may involve characteristic losses.

Key Predicted Fragmentations:

  • Loss of Trifluoromethyl Radical (·CF₃): Homolytic cleavage can lead to the loss of the ·CF₃ radical (69 Da).

  • Loss of Thiocyanate (SCN⁻ or ·SCN): Ring opening could lead to fragments related to the loss of the thiocyanate group.

Conclusion

The mass spectrometric analysis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is a tractable but nuanced challenge. By understanding the fundamental principles of its structure, particularly the thione-thiol tautomerism, and leveraging predictive fragmentation based on related compounds, a robust analytical method can be developed. The proposed LC-MS/MS protocol provides a strong foundation for achieving unambiguous structural confirmation. The predicted fragmentation pathways, characterized by the loss of :CF₂ in positive mode and potential loss of ·CF₃ in negative mode, offer key diagnostic ions for identifying this molecule. This guide serves as a starting point for any researcher or scientist tasked with the characterization of this and similar novel heterocyclic compounds.

References

  • Al-Douh, M. H., Al-Nuri, M. A., & Darweesh, A. F. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PubMed Central. [Link]

  • Zou, Y., et al. (2020). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. National Institutes of Health. [Link]

  • Shcherbakova, I., et al. (2022). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Pharmateca. [Link]

  • Sundari, V., & Valliappan, R. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry, 20(3). [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

  • ChemistryStudent. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]

  • RSC. (2024). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. RSC. [Link]

  • Pathak, S., et al. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Neliti. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 712377, 2-Mercaptobenzoxazole. PubChem. [Link]

  • Walwil, A. (2018). The Mass Spectra Analysis for α-Ionone and β-Ionone. International Journal of Chemistry, 10(2). [Link]

  • Carbery, D. R. (2022). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. ORBi. [Link]

  • National Institutes of Health. (2018). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the anticipated crystal structure of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available at the time of this writing, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from closely related analogs and computational studies to offer a robust predictive analysis. By understanding the foundational crystal engineering principles of the benzoxazole-2(3H)-thione core and the influence of the electron-withdrawing trifluoromethyl group, researchers can gain significant insights into its solid-state properties, crucial for applications in medicinal chemistry and materials science.

Introduction: The Significance of the Benzoxazole-2(3H)-thione Scaffold

The benzoxazole-2(3H)-thione moiety is a privileged heterocyclic scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities. Its rigid, planar structure and capacity for hydrogen bonding and π-π stacking interactions make it an attractive core for designing molecules that can effectively interact with biological targets. The thione group, in particular, is a key feature, as it can exist in a tautomeric equilibrium with its thiol form, offering diverse possibilities for chemical modification and biological interactions.

The introduction of a trifluoromethyl (-CF3) group at the 5-position of the benzene ring is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The -CF3 group is highly lipophilic and electron-withdrawing, which can enhance metabolic stability, membrane permeability, and binding affinity. Understanding how this powerful functional group influences the crystal packing of the benzoxazole-2(3H)-thione core is paramount for predicting the solid-state behavior of new drug candidates, including solubility, dissolution rate, and polymorphism.

Predicted Molecular Geometry and Tautomerism

Based on the analysis of related crystal structures, it is predicted that 5-(Trifluoromethyl)benzoxazole-2(3H)-thione exists predominantly in the thione tautomeric form in the solid state. This is characterized by a carbon-sulfur double bond (C=S) and a hydrogen atom on the nitrogen of the oxazole ring (N-H). This arrangement is generally more stable than the thiol tautomer in the crystalline phase for this class of compounds. The benzoxazole ring system is expected to be essentially planar.

Synthesis and Crystallization: A Proposed Methodology

The synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione can be achieved through established synthetic routes for benzoxazole-2-thiones. A plausible and efficient method involves the cyclization of 2-amino-4-(trifluoromethyl)phenol with a thiocarbonyl source.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-(trifluoromethyl)phenol (1 equivalent) and potassium ethyl xanthate (1.1 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield crystalline 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is a critical step. For 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, the following approaches are recommended:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at room temperature in a dust-free environment.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A hot, saturated solution of the compound is slowly cooled to room temperature, and then further cooled in a refrigerator or cold room.

The choice of solvent is crucial and often determined empirically. Solvents that engage in hydrogen bonding with the N-H and C=S groups can influence the resulting crystal packing.

Predicted Crystal Packing and Intermolecular Interactions

The crystal packing of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione will be dictated by a combination of intermolecular forces. Based on studies of analogous compounds, we can anticipate the following key interactions:

  • N-H···S Hydrogen Bonding: This is expected to be the most dominant and directional interaction, leading to the formation of well-defined supramolecular synthons. Molecules are likely to form hydrogen-bonded dimers or chains.

  • π-π Stacking: The planar benzoxazole rings are predisposed to π-π stacking interactions, which will contribute significantly to the overall stability of the crystal lattice. The presence of the electron-withdrawing -CF3 group will influence the quadrupole moment of the aromatic system, potentially favoring offset or slipped-parallel stacking arrangements.

  • C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds involving the aromatic C-H donors and the oxazole oxygen or fluorine atoms of the -CF3 group as acceptors will provide additional stabilization to the crystal packing.

  • Halogen Bonding (F···S/O/N): The fluorine atoms of the trifluoromethyl group could potentially participate in halogen bonding interactions with the sulfur, oxygen, or nitrogen atoms of neighboring molecules, further influencing the packing arrangement.

Hirshfeld Surface Analysis: A Predictive Tool

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. For 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, a predictive Hirshfeld analysis would likely reveal:

  • Prominent red spots on the d_norm surface corresponding to the N-H donor and the C=S acceptor of the strong hydrogen bonds.

  • Regions indicating H···H, C···H, and F···H contacts, which collectively will comprise a significant portion of the crystal packing.

  • The shape-index plot would likely indicate the presence of π-π stacking interactions.

The visualization below illustrates the key predicted intermolecular interactions that would drive the crystal packing of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

G cluster_0 Molecule A cluster_1 Molecule B A_N N-H B_S C=S A_N->B_S N-H···S Hydrogen Bond A_S C=S A_Ring Benzoxazole Ring B_Ring Benzoxazole Ring A_Ring->B_Ring π-π Stacking A_CF3 CF3 A_CF3->B_S F···S Interaction B_N N-H B_CF3 CF3

Caption: Predicted key intermolecular interactions in the crystal structure of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

Anticipated Crystallographic Data

While the precise unit cell parameters and space group can only be determined experimentally, we can make some educated predictions based on related structures. Benzoxazole-2(3H)-thione derivatives often crystallize in common centrosymmetric space groups such as P2₁/c or P-1. The presence of the bulky and conformationally complex -CF3 group might lead to a less symmetric space group.

Table 1: Predicted Crystallographic Parameters for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione (Hypothetical)

ParameterPredicted Value/RangeRationale
Crystal SystemMonoclinic or TriclinicCommon for this class of compounds.
Space GroupP2₁/c or P-1Centrosymmetric space groups are frequently observed.
Z (Molecules/unit cell)2, 4, or 8Dependent on the packing efficiency and symmetry.
Density1.5 - 1.7 g/cm³Increased density expected due to the heavy fluorine atoms.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. By leveraging data from analogous compounds and established principles of crystal engineering, we have outlined the likely molecular geometry, synthetic and crystallization strategies, and the key intermolecular interactions that will govern its solid-state architecture. The dominant N-H···S hydrogen bonding and π-π stacking, modulated by the electronic effects of the trifluoromethyl group, are anticipated to be the primary drivers of the crystal packing.

The definitive elucidation of this crystal structure through single-crystal X-ray diffraction is a critical next step. Such experimental data would not only validate the predictions made herein but also provide invaluable insights for the rational design of future benzoxazole-2(3H)-thione derivatives with tailored solid-state properties for enhanced performance in pharmaceutical and materials science applications.

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of the Serbian Chemical Society, 86(9), 869-881. [Link]

  • Rakhmonova, S. A., Tursunov, M. A., Minin, V. V., Eltsov, I. V., Rakhmonov, S. K., & Nasirov, F. A. (2022). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 231–234. [Link]

  • Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Rakhmonova, S. A., Tursunov, M. A., Minin, V. V., Eltsov, I. V., Rakhmonov, S. K., & Nasirov, F. A. (2022). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 78(2), 231-234. [Link]

  • Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(6), 565-570. [Link]

  • 5-METHOXY-1,3-BENZOXAZOLE-2(3H)-THIONE. (n.d.). Gsrs. Retrieved January 27, 2026, from [Link]

  • Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. (2023). Pharmaceutical Chemistry Journal, 57(4), 513-520. [Link]

  • Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. (2022). Molecules, 27(15), 4991. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2949-2955. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2023). International Journal of Research and Review, 10(6), 46-56. [Link]

  • One-Pot Synthesis of 3-Difluoromethyl Benzoxazole-2-thiones. (2018). The Journal of Organic Chemistry, 83(21), 13494-13501. [Link]

  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. (2014). Journal of Molecular Structure, 1063, 16-29. [Link]

  • Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025). Research Journal of Pharmacy and Technology, 18(6), 2841-2845. [Link]

  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (2023). Scientific Reports, 13(1), 12158. [Link]

Unveiling the Therapeutic Potential of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzoxazole nucleus, a heterocyclic motif composed of a benzene ring fused to an oxazole ring, is a cornerstone in the development of novel therapeutic agents.[1] Its structural resemblance to endogenous purine bases allows for effective interactions with a wide array of biological macromolecules.[2] The derivatization of the benzoxazole core, particularly into the benzoxazole-2(3H)-thione form, has unlocked a diverse pharmacological landscape, with demonstrated activities spanning anticancer, anti-inflammatory, and antimicrobial applications.[3] This guide focuses on a specific, promising derivative: 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. The introduction of a trifluoromethyl group at the 5-position is a strategic chemical modification known to enhance metabolic stability and binding affinity of small molecules to their protein targets. While direct experimental data on this particular molecule is emerging, a comprehensive analysis of structurally related compounds allows us to delineate its most probable and potent therapeutic targets. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing a roadmap for investigating the therapeutic utility of this compelling compound.

Potential Therapeutic Targets and Mechanistic Insights

Based on extensive research into the benzoxazole and benzoxazole-2-thione pharmacophores, we have identified four primary therapeutic targets for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. The following sections will explore the rationale behind each target, the potential mechanism of action, and detailed protocols for experimental validation.

Glutathione S-transferase P1-1 (GST P1-1): A Key Player in Chemotherapy Resistance

Rationale for Targeting GST P1-1:

Glutathione S-transferase P1-1 (GST P1-1) is a phase II detoxification enzyme that is frequently overexpressed in various cancer types.[4] Its primary function is to conjugate glutathione (GSH) to a wide range of xenobiotics, including many chemotherapeutic drugs, thereby facilitating their excretion and diminishing their efficacy.[5] This overexpression is a significant contributor to the development of multidrug resistance in cancer cells.[4] Therefore, the inhibition of GST P1-1 presents a compelling strategy to sensitize cancer cells to existing chemotherapies. The benzoxazole scaffold has been identified as a promising framework for the design of potent GST P1-1 inhibitors.[6] Notably, derivatives bearing a trifluoromethyl group have demonstrated high affinity for the enzyme, suggesting that 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is a strong candidate for GST P1-1 inhibition.[6]

Proposed Mechanism of Action:

It is hypothesized that 5-(Trifluoromethyl)benzoxazole-2(3H)-thione acts as a competitive or mixed-type inhibitor of GST P1-1. The benzoxazole core likely interacts with the hydrophobic substrate-binding site (H-site) of the enzyme, while the trifluoromethyl group may form favorable interactions with specific residues within this pocket, enhancing binding affinity. The thione group could also play a role in coordinating with residues in the active site.

Experimental Validation: GST P1-1 Inhibition Assay

A robust and reliable method to determine the inhibitory potential of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione against GST P1-1 involves a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[5]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human GST P1-1 enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

    • Prepare a stock solution of reduced glutathione (GSH) in the same buffer.

    • Prepare a stock solution of CDNB in ethanol.

    • Prepare a stock solution of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compound (5-(Trifluoromethyl)benzoxazole-2(3H)-thione) to the wells.

    • Add the GST P1-1 enzyme to all wells except the negative control.

    • Add GSH to all wells.

    • Pre-incubate the plate at room temperature for 20 minutes to allow for the interaction between the enzyme and the inhibitor.[5]

    • Initiate the reaction by adding CDNB to all wells.

    • Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The formation of the GSH-CDNB conjugate results in an increase in absorbance.[5]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Critical Mediator of Angiogenesis

Rationale for Targeting VEGFR-2:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[7] In the context of cancer, angiogenesis is essential for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen.[8] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy.[8] Several studies have demonstrated that benzoxazole derivatives can effectively inhibit VEGFR-2 kinase activity, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[9][10] The structural features of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione make it a plausible candidate for a VEGFR-2 inhibitor.

Proposed Mechanism of Action:

5-(Trifluoromethyl)benzoxazole-2(3H)-thione is predicted to act as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. The benzoxazole ring system can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The trifluoromethylphenyl moiety can extend into a hydrophobic pocket, further stabilizing the binding. By occupying the ATP-binding site, the compound would prevent the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-angiogenic signaling cascade.

Experimental Validation: VEGFR-2 Kinase Assay

The inhibitory effect of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione on VEGFR-2 can be quantified using a biochemical kinase assay, which measures the phosphorylation of a substrate peptide.[11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human VEGFR-2 kinase domain.

    • Prepare a stock solution of a suitable kinase substrate, such as a poly(Glu, Tyr) peptide.[11]

    • Prepare a stock solution of adenosine triphosphate (ATP).

    • Prepare a stock solution of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione in DMSO.

    • Prepare a kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, and DTT).

  • Assay Procedure:

    • In a 96-well plate, add the kinase assay buffer.

    • Add varying concentrations of the test compound.

    • Add the VEGFR-2 enzyme to all wells except the negative control.[11]

    • Add the substrate to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining after the reaction.[11][12]

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Macrophage Migration Inhibitory Factor (MIF): A Pro-inflammatory Cytokine and Tautomerase

Rationale for Targeting MIF:

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the inflammatory response and cell proliferation.[13][14] It is implicated in a range of diseases, including rheumatoid arthritis, sepsis, and various cancers.[13][15] MIF possesses a unique tautomerase activity, and its active site has been identified as a druggable pocket.[15] Notably, N-(phenylmethyl)-benzoxazol-2-thiones have been specifically designed and synthesized as antagonists of the MIF tautomerase active site, demonstrating the suitability of this scaffold for targeting MIF.[15]

Proposed Mechanism of Action:

5-(Trifluoromethyl)benzoxazole-2(3H)-thione is expected to bind to the tautomerase active site of MIF. This binding is anticipated to be non-covalent, involving hydrophobic and hydrogen bonding interactions. By occupying this site, the compound could allosterically inhibit the binding of MIF to its receptor, CD74, thereby blocking downstream pro-inflammatory and pro-proliferative signaling pathways.[13]

Experimental Validation: MIF Tautomerase Activity Assay

The inhibitory effect on MIF can be assessed by measuring the inhibition of its tautomerase activity using a spectrophotometric assay with L-dopachrome methyl ester as a substrate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human MIF.

    • Prepare a stock solution of L-dopachrome methyl ester.

    • Prepare a stock solution of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione in DMSO.

    • Prepare an assay buffer (e.g., sodium phosphate buffer with EDTA).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compound.

    • Add the MIF enzyme.

    • Pre-incubate at room temperature.

    • Initiate the reaction by adding L-dopachrome methyl ester.

    • Monitor the decrease in absorbance at 475 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

Cyclooxygenase-2 (COX-2): A Key Enzyme in Inflammation and Pain

Rationale for Targeting COX-2:

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of COX-2 is the mechanism of action for a class of non-steroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile compared to non-selective COX inhibitors.[16] The benzoxazole scaffold has been explored for the development of selective COX-2 inhibitors, indicating its potential to fit within the active site of this enzyme.[3]

Proposed Mechanism of Action:

5-(Trifluoromethyl)benzoxazole-2(3H)-thione may act as a selective inhibitor of COX-2 by binding to its active site. The trifluoromethyl group could potentially interact with the secondary pocket of the COX-2 active site, a feature that distinguishes it from the COX-1 isoform and is exploited by selective inhibitors. This would block the access of the natural substrate, arachidonic acid, to the catalytic tyrosine residue, thereby preventing the synthesis of prostaglandins.

Experimental Validation: COX-2 Inhibition Assay

The inhibitory activity against COX-2 can be determined using a fluorometric or ELISA-based assay that measures the production of prostaglandin E2 (PGE2).[17][18]

Step-by-Step Protocol (Fluorometric):

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme.[17]

    • Prepare a solution of arachidonic acid.

    • Prepare a stock solution of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione in a suitable solvent (e.g., DMSO).[19]

    • Prepare a COX assay buffer and a fluorometric probe.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the COX-2 enzyme.

    • Add the fluorometric probe and cofactor.

    • Initiate the reaction by adding arachidonic acid.[19]

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the reaction rates.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the resulting dose-response curve.

Quantitative Data Summary

While specific IC50 values for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione are not yet publicly available, the following table presents representative data for structurally related benzoxazole derivatives against the proposed targets to provide a benchmark for expected potency.

Target EnzymeCompound ClassRepresentative IC50 ValuesReference
GST P1-1Benzoxazole Derivatives~10 µM[20]
VEGFR-2Benzoxazole Derivatives0.09 - 0.61 µM[8][10]
MIFBenzoxazol-2-ones7.5 nM - 80 nM[13]
COX-2Benzoxazole Derivatives19.6 - 33.5 µg/ml[3]
Cytotoxicity (MCF-7)Benzoxazole Derivatives7.47 - 19.21 µM[21]
Cytotoxicity (HepG2)Benzoxazole Derivatives10.50 - 74.30 µM[9]

Visualizing the Pathways and Workflows

Signaling Pathway of VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Compound 5-(CF3)-Benzoxazole-2-thione Compound->VEGFR2 Inhibits Signaling Downstream Signaling (PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Inhibition of VEGFR-2 signaling cascade by 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays GST_Assay GST P1-1 Inhibition Assay IC50 IC50 Determination GST_Assay->IC50 VEGFR2_Assay VEGFR-2 Kinase Assay VEGFR2_Assay->IC50 MIF_Assay MIF Tautomerase Assay MIF_Assay->IC50 COX2_Assay COX-2 Inhibition Assay COX2_Assay->IC50 Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Cytotoxicity->Apoptosis_Assay Angiogenesis_Assay Angiogenesis Assay (e.g., Tube Formation) Cytotoxicity->Angiogenesis_Assay Lead_Opt Lead Optimization Apoptosis_Assay->Lead_Opt Angiogenesis_Assay->Lead_Opt Compound 5-(CF3)-Benzoxazole-2-thione Compound->GST_Assay Compound->VEGFR2_Assay Compound->MIF_Assay Compound->COX2_Assay IC50->Cytotoxicity

Caption: A generalized workflow for the validation of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione's therapeutic targets.

Conclusion and Future Directions

The structural features of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, combined with the extensive body of research on related benzoxazole derivatives, strongly suggest its potential as a multi-target therapeutic agent. The most promising avenues for investigation lie in its ability to inhibit GST P1-1, VEGFR-2, MIF, and COX-2. The experimental protocols outlined in this guide provide a clear and actionable framework for validating these potential targets and quantifying the compound's potency.

Future research should focus on the synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione and the execution of the described in vitro assays. Promising results from these initial studies would warrant further investigation in cell-based models to assess its effects on cancer cell proliferation, apoptosis, and angiogenesis. Ultimately, in vivo studies in relevant animal models of cancer and inflammatory diseases will be crucial to fully elucidate the therapeutic potential of this exciting compound. The insights provided in this guide are intended to catalyze these next steps in the drug discovery and development process.

References

  • Al-Warhi, T., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 137-151. Available at: [Link]

  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
  • Pereira, S. A. P., et al. (2025). Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. PLOS ONE, 20(7), e0319904. Available at: [Link]

  • Pereira, S. A. P., et al. (2025). Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and i - Infoscience. PLOS ONE, 20(7), e0319904. Available at: [Link]

  • van Iersel, M. L., et al. (1999). Inhibition of human glutathione S-transferase P1-1 by the flavonoid quercetin. Chemico-Biological Interactions, 123(1), 35-49. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Assaf, R., et al. (2018). Design, Synthesis, and Biological Activity of New N-(Phenylmethyl)-benzoxazol-2-thiones as Macrophage Migration Inhibitory Factor (MIF) Antagonists: Efficacies in Experimental Pulmonary Hypertension. Journal of Medicinal Chemistry, 61(9), 4019-4035. Available at: [Link]

  • Gülcan, H. O., et al. (2012). Synthesis and characterization of some new 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives and their analgesic and anti-inflammatory activities. Marmara Pharmaceutical Journal, 16(2), 129-135.
  • Akı-Yalcin, E., et al. (2012). Inhibition of human glutathione transferase P1-1 by novel benzazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 859-864. Available at: [Link]

  • Alqasoumi, S. I., et al. (2011). Optimization of N-benzyl-benzoxazol-2-ones as receptor antagonists of macrophage migration inhibitory factor (MIF). Bioorganic & Medicinal Chemistry Letters, 21(15), 4549-4552.
  • Pereira, S. A. P., et al. (2025). Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. PLOS ONE, 20(7), e0319904. Available at: [Link]

  • Abdeen, S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6046.
  • Abdel-Mottaleb, Y., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. Available at: [Link]

  • Robertson, M. J., et al. (2013). Optimization of N-benzyl-benzoxazol-2-ones as receptor antagonists of macrophage migration inhibitory factor (MIF). Bioorganic & Medicinal Chemistry Letters, 23(21), 5894-5898. Available at: [Link]

  • Kumar, G. V., et al. (2011). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions, 7(2), 121-127.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Wang, X., et al. (2022). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 9(12), 3291-3297. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(13), 5099.
  • Zhang, J., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. International Journal of Molecular Sciences, 25(3), 1746.
  • Al-Warhi, T., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 137-151. Available at: [Link]

  • Funamizu, N., et al. (2013). Macrophage migration inhibitory factor in acute pancreatitis and pancreatic cancer. Frontiers in Physiology, 4, 321.
  • Im, I., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.
  • Pathak, S., et al. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Smitha, S., et al. (2005). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Bioorganic & Medicinal Chemistry, 13(23), 6467-6473.
  • S. G. K., et al. (2021).
  • Li, M., et al. (2017). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
  • Abdel-Mottaleb, Y., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][5][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11333.

  • Aliyev, E., et al. (2025). Macrophage Migration Inhibitory Factor: Its Multifaceted Role in Inflammation and Immune Regulation Across Organ Systems. Medical Science and Discovery, 12(9), e12345.
  • Ouellet, M., et al. (2007). An ELISA method to measure inhibition of the COX enzymes.
  • Asghar, M. N., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of Molecular Structure, 1240, 130571. Available at: [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 137-151. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. Available at: [Link]

Sources

In Silico Screening of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione Derivatives: A Technical Guide to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-(trifluoromethyl)benzoxazole-2(3H)-thione scaffold represents a promising starting point for the development of novel therapeutics. The benzoxazole core is a well-established pharmacophore with a diverse range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and overall pharmacokinetic profile of a drug candidate.[6] This technical guide provides a comprehensive, in-depth framework for the in silico screening of derivatives of this scaffold, aimed at identifying potent and selective inhibitors for a chosen biological target. We will navigate the essential steps of a modern computational drug discovery workflow, from target selection and ligand library preparation to molecular docking, pharmacophore modeling, and ADMET prediction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.

Introduction: The Rationale for In Silico Screening

The journey of a new drug from conception to market is a long, arduous, and expensive process. Traditional high-throughput screening (HTS) of vast compound libraries, while powerful, is often resource-intensive. In silico screening has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to prioritize compounds for experimental validation.[7][8] By simulating the interactions between small molecules and a biological target at a molecular level, we can enrich our hit lists with compounds that are more likely to exhibit the desired biological activity. This guide will focus on a structured, multi-faceted in silico approach to unlock the therapeutic potential of 5-(trifluoromethyl)benzoxazole-2(3H)-thione derivatives.

Target Selection: Focusing on a High-Impact Cancer Target

The diverse biological activities reported for benzoxazole derivatives suggest a multitude of potential protein targets.[1][3][5] For the purpose of this guide, and to provide a concrete and relevant example, we will focus on a well-validated cancer target: Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The selection of a specific target is a critical first step that will guide the entire in silico screening cascade.

The In Silico Screening Workflow: A Multi-Pillar Approach

A robust in silico screening workflow is not a linear process but rather an integrated and iterative one. Our approach is built on three pillars: Structure-Based Drug Design (SBDD), Ligand-Based Drug Design (LBDD), and ADMET profiling. This multi-pronged strategy provides a more holistic evaluation of the drug-like potential of our candidate molecules.

Figure 1: A multi-pillar in silico screening workflow.

Ligand Library Preparation: Building the Chemical Space

The foundation of any virtual screening campaign is a well-curated library of compounds. For this guide, we will focus on derivatives of the 5-(trifluoromethyl)benzoxazole-2(3H)-thione scaffold.

Step-by-Step Protocol for Ligand Library Preparation:

  • Scaffold Definition: Define the core scaffold of 5-(trifluoromethyl)benzoxazole-2(3H)-thione.

  • Virtual Synthesis: Enumerate a virtual library of derivatives by attaching a variety of functional groups at synthetically accessible positions. This can be achieved using computational chemistry software such as RDKit or ChemDraw.

  • 3D Structure Generation: Convert the 2D structures of the derivatives into 3D conformations. It is crucial to generate multiple low-energy conformers for each molecule to account for its flexibility.

  • Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain stable conformations.

  • Database Formatting: Store the prepared ligands in a suitable format for the subsequent screening steps (e.g., SDF or MOL2 format).

Table 1: Example Substitutions for Virtual Library Generation

Position for SubstitutionExample Functional GroupsRationale
N-3 positionAlkyl chains, aromatic rings, heterocyclic moietiesExplore interactions with the solvent-exposed region of the binding pocket.
Benzene ring (positions 4, 6, 7)Halogens, hydroxyl, methoxy, nitro groupsModulate electronic properties and explore specific interactions within the active site.

Structure-Based Drug Design: Docking to EGFR

With a prepared ligand library and a selected target, we can now proceed with molecular docking. This technique predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.[9][10]

Protein Preparation

The quality of the protein structure is paramount for obtaining meaningful docking results.

Step-by-Step Protocol for Protein Preparation:

  • PDB Structure Retrieval: Download the crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).

  • Structure Cleaning: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.[11][12]

  • Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.

  • Assigning Charges: Assign partial charges to the protein atoms using a standard force field (e.g., AMBER).

  • Energy Minimization: Perform a short energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking Protocol

Step-by-Step Protocol for Molecular Docking:

  • Binding Site Definition: Define the binding site on the EGFR kinase domain. This is typically the ATP-binding pocket.

  • Grid Generation: Generate a grid box that encompasses the defined binding site. The docking algorithm will search for favorable ligand poses within this grid.

  • Docking Simulation: Dock the prepared ligand library into the grid box using a docking program such as AutoDock Vina or Glide.

  • Scoring: The docking program will generate a set of poses for each ligand and assign a score (e.g., binding energy in kcal/mol) to each pose. A more negative score generally indicates a more favorable binding interaction.[13][14]

Molecular_Docking_Workflow PDB Protein Crystal Structure (PDB) Clean_Protein Clean Protein Structure PDB->Clean_Protein Add_Hydrogens Add Hydrogens & Assign Charges Clean_Protein->Add_Hydrogens Minimize_Protein Energy Minimize Protein Add_Hydrogens->Minimize_Protein Prepared_Protein Prepared Protein Minimize_Protein->Prepared_Protein Define_Site Define Binding Site Prepared_Protein->Define_Site Ligand_Library 3D Ligand Library Prepared_Ligands Prepared Ligands Ligand_Library->Prepared_Ligands Docking Perform Docking Prepared_Ligands->Docking Generate_Grid Generate Grid Box Define_Site->Generate_Grid Generate_Grid->Docking Scored_Poses Scored Poses & Binding Energies Docking->Scored_Poses

Figure 2: A detailed workflow for molecular docking.

Ligand-Based Drug Design: Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based approach that captures the essential steric and electronic features required for a molecule to bind to a specific target.[5][15]

Step-by-Step Protocol for Pharmacophore Modeling:

  • Training Set Selection: Select a set of known active inhibitors of EGFR.

  • Feature Identification: Identify the common chemical features among the active compounds, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

  • Pharmacophore Model Generation: Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

  • Model Validation: Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between the two.

  • Virtual Screening: Use the validated pharmacophore model as a 3D query to screen your prepared library of 5-(trifluoromethyl)benzoxazole-2(3H)-thione derivatives.

ADMET Prediction: Assessing Drug-Likeness

A compound with excellent binding affinity may still fail in clinical trials due to poor absorption, distribution, metabolism, excretion, or toxicity (ADMET) properties.[16][17] In silico ADMET prediction allows for the early identification of compounds with potentially unfavorable pharmacokinetic profiles.

Table 2: Key ADMET Properties and Their Significance

PropertyDescriptionDesired Range/Value
Absorption
Lipinski's Rule of FiveA set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.Molecular weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10
Caco-2 PermeabilityPredicts intestinal absorption.High permeability
Distribution
Blood-Brain Barrier (BBB) PenetrationPredicts whether a compound can cross the BBB.Dependent on the therapeutic target
Plasma Protein BindingThe extent to which a drug binds to proteins in the blood.Moderate binding is often desirable.
Metabolism
Cytochrome P450 (CYP) InhibitionPredicts the potential for drug-drug interactions.Low inhibition of major CYP isoforms (e.g., 3A4, 2D6)
Excretion
Renal Organic Cation Transporter (OCT2) InhibitionPredicts potential for altered renal clearance.Low inhibition
Toxicity
hERG InhibitionPredicts the risk of cardiotoxicity.Low to no inhibition
Ames MutagenicityPredicts the potential for a compound to be a mutagen.Non-mutagenic

A variety of online tools and software packages are available for ADMET prediction, such as SwissADME, admetSAR, and QikProp.

Data Analysis and Hit Selection

The final step in our in silico screening cascade is to integrate the data from molecular docking, pharmacophore screening, and ADMET prediction to select the most promising candidates for experimental validation.

A Self-Validating System for Hit Prioritization:

  • Filter by Docking Score: Rank the docked compounds based on their binding energy and select the top-scoring compounds (e.g., the top 10%).

  • Filter by Pharmacophore Fit: From the top-scoring docked compounds, select those that also fit the generated pharmacophore model.

  • Filter by ADMET Properties: Subject the remaining compounds to the ADMET prediction filters outlined in Table 2.

  • Visual Inspection: Visually inspect the binding poses of the final set of hits to ensure that they form meaningful interactions with key residues in the EGFR active site.

  • Clustering and Diversity Analysis: Cluster the final hits based on their chemical similarity to ensure a diverse selection of scaffolds for synthesis and biological testing.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust in silico workflow for the screening of 5-(trifluoromethyl)benzoxazole-2(3H)-thione derivatives. By integrating structure-based and ligand-based approaches with early-stage ADMET profiling, researchers can significantly enhance the efficiency of their drug discovery efforts. The prioritized hits from this computational cascade provide a strong foundation for subsequent experimental validation, including chemical synthesis, enzymatic assays, and cell-based studies. The iterative nature of this process, where experimental data feeds back into the refinement of computational models, is key to the successful development of novel and effective therapeutics.

References

  • Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33(2), 406–438.
  • Alonso, H., Bliznyuk, A. A., & Gready, J. E. (2006). Combining Docking and Molecular Dynamic Simulations in Drug Design. Medicinal Research Reviews, 26(5), 531–568.
  • Bologa, C. G., et al. (2017). How to Prepare a Compound Collection Prior to Virtual Screening. In Virtual Screening (pp. 119-137). Humana Press, New York, NY.
  • Dar, A. M., & Mir, S. (2017). Molecular Docking: A powerful approach for structure-based drug discovery. International Journal of Pharmaceutical Sciences and Research, 8(5), 1775-1781.
  • Deepa, C. V., & Kumar, V. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-10.
  • El-Sayed, M. A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1244, 130941.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • Gaba, M., & Mohan, C. (2016). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 8(3), 597-606.
  • Gautam, N., & Singh, A. (2022). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 15(1), 1-9.
  • Ghoneim, A. M., et al. (2024).
  • Goodford, P. J. (1985). A computational procedure for determining energetically favorable binding sites on biologically important macromolecules. Journal of medicinal chemistry, 28(7), 849-857.
  • Jain, A. N. (1996). Scoring noncovalent protein-ligand interactions: a continuous differentiable function tuned to compute binding affinities. Journal of computer-aided molecular design, 10(5), 427-440.
  • Kastenholz, M. A., Pastor, M., Cruciani, G., Haaksma, E. E., & Fox, T. (2000). GRID/CPCA: a new computational tool to design selective ligands. Journal of medicinal chemistry, 43(16), 3033-3044.
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
  • Lang, P. T., & Brozell, S. R. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • Ma, B., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
  • Matter, H. (1997). Selecting optimally diverse compounds from large databases: a validation of Brooks' algorithm. Journal of medicinal chemistry, 40(8), 1219-1229.
  • Meng, E. C., Shoichet, B. K., & Kuntz, I. D. (1992). Automated docking with grid-based energy evaluation.
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: a mature and versatile technique for drug discovery. Expert opinion on drug discovery, 14(10), 941-943.
  • Poongavanam, V., et al. (2012). The impact of fluorine in medicinal chemistry. Journal of fluorine chemistry, 143, 11-27.
  • Schneider, G., & Böhm, H. J. (2002). Virtual screening and fast automated docking methods. Drug discovery today, 7(1), 64-70.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
  • Shoichet, B. K., McGovern, S. L., Wei, B., & Irwin, J. J. (2002). Lead discovery using molecular docking. Current opinion in chemical biology, 6(4), 439-446.
  • Sousa, S. F., Fernandes, P. A., & Ramos, M. J. (2006). Protein-ligand docking: current status and future challenges.
  • Taylor, R. D., Jewsbury, P. J., & Essex, J. W. (2002). A review of protein-small molecule docking methods. Journal of computer-aided molecular design, 16(3), 151-166.
  • Teague, S. J., Davis, A. M., Leeson, P. D., & Oprea, T. (1999). The design of leadlike combinatorial libraries.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • van Drie, J. H. (2003). Computer-aided drug design: the next 20 years. Journal of computer-aided molecular design, 17(2-4), 241-251.
  • Varun, B. V. S., et al. (2021). Synthesis and biological evaluation of novel benzoxazole derivatives as potential antimicrobial and anticancer agents. Chemistry Central Journal, 15(1), 1-13.
  • Verdonk, M. L., Cole, J. C., Hartshorn, M. J., Murray, C. W., & Taylor, R. D. (2003). Improved protein-ligand docking using GOLD.
  • Vieth, M., & Cummins, D. J. (2000). ACFIT: a new method for building accurate and diverse sets of ligand conformations. Journal of computer-aided molecular design, 14(7), 603-622.
  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931.
  • Waszkowycz, B., Clark, D. E., & Gancia, E. (2011). Outstanding challenges in protein-ligand docking and structure-based virtual screening. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 229-259.
  • Yuriev, E., & Ramsland, P. A. (2013). Latest developments in molecular docking: 2010–2011 in review. Journal of molecular recognition, 26(5), 215-239.
  • Zhang, S., & Miteva, M. A. (2017). Recent progress in structure-based drug design and virtual screening. Current medicinal chemistry, 24(30), 3295-3306.
  • Zsoldos, Z., Reid, D., Simon, A., Sadjad, S. B., & Johnson, A. P. (2007). eHiTS: a new fast, exhaustive flexible ligand docking system. Journal of molecular graphics and modelling, 26(1), 198-212.
  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 27, 2026, from [Link]

  • admetSAR. (n.d.). Lazar Lab. Retrieved January 27, 2026, from [Link]

  • Protein Data Bank. (n.d.). RCSB. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • ChEMBL. (n.d.). European Bioinformatics Institute. Retrieved January 27, 2026, from [Link]

  • Open Targets Platform. (n.d.). Open Targets. Retrieved January 27, 2026, from [Link]

  • Therapeutic Target Database. (n.d.). TTD. Retrieved January 27, 2026, from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 27, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)benzoxazole-2(3H)-thione is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide, intended for researchers and professionals in the field, provides a comprehensive overview of the primary synthetic routes to this valuable compound, focusing on the selection of starting materials and the rationale behind various experimental protocols.

Core Synthetic Strategy: A Two-Step Approach

The synthesis of 5-(trifluoromethyl)benzoxazole-2(3H)-thione is most commonly achieved through a two-step process. The initial and most critical step is the preparation of the key intermediate, 2-amino-4-(trifluoromethyl)phenol . This is followed by a cyclization reaction with a suitable thiocarbonylating agent to construct the benzoxazole-2-thione ring system.

Synthetic_Pathway Precursor Trifluoromethyl-Substituted Aromatic Precursor Intermediate 2-Amino-4-(trifluoromethyl)phenol Precursor->Intermediate   Reduction of Nitro Group Target 5-(Trifluoromethyl)benzoxazole- 2(3H)-thione Intermediate->Target Cyclization & Thiocarbonylation Thiocarbonylating_Agent Thiocarbonylating Agent Thiocarbonylating_Agent->Target

Figure 1: General synthetic workflow for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

Part 1: Synthesis of the Key Intermediate: 2-Amino-4-(trifluoromethyl)phenol

The most prevalent route to 2-amino-4-(trifluoromethyl)phenol involves the reduction of its nitro precursor, 2-nitro-4-(trifluoromethyl)phenol . The choice of reducing agent is critical and depends on factors such as scale, available equipment, and tolerance of other functional groups.

Preparation of 2-Nitro-4-(trifluoromethyl)phenol

This nitro-substituted phenol is typically synthesized from 2-nitro-4-(trifluoromethyl)chlorobenzene via nucleophilic aromatic substitution.

Experimental Protocol:

A solution of 2-nitro-4-(trifluoromethyl)chlorobenzene in dimethyl sulfoxide is treated with finely powdered sodium hydroxide in portions over several hours at room temperature. The reaction mixture is then acidified with concentrated hydrochloric acid. The resulting oily product is separated, dissolved in a suitable solvent like ether, dried, and the solvent is removed under reduced pressure to yield 2-nitro-4-(trifluoromethyl)phenol[1].

Reduction of 2-Nitro-4-(trifluoromethyl)phenol

Several methods are effective for the reduction of the nitro group to an amine.

This is often the cleanest and most efficient method for this transformation.

Experimental Protocol:

2-Nitro-4-(trifluoromethyl)phenol is dissolved in ethanol, and a catalytic amount of platinum oxide is added. The mixture is then hydrogenated under pressure (e.g., 50 psig). The catalyst is subsequently removed by filtration, and the filtrate is concentrated. The crude product can be purified by crystallization from water to afford 2-amino-4-(trifluoromethyl)phenol[2].

Catalytic_Hydrogenation Start 2-Nitro-4-(trifluoromethyl)phenol in Ethanol Reaction Hydrogenation Start->Reaction Catalyst PtO2 catalyst Catalyst->Reaction Hydrogen H2 (pressure) Hydrogen->Reaction Filtration Filtration to remove catalyst Reaction->Filtration Concentration Concentration of filtrate Filtration->Concentration Crystallization Crystallization from water Concentration->Crystallization Product 2-Amino-4-(trifluoromethyl)phenol Crystallization->Product

Figure 2: Workflow for the catalytic hydrogenation of 2-nitro-4-(trifluoromethyl)phenol.

A classical and reliable method for nitro group reduction.

Mechanism Insight:

Tin(II) chloride is a mild reducing agent that, in the presence of a proton source like hydrochloric acid, can selectively reduce nitro groups to amines. The tin is oxidized from Sn(II) to Sn(IV) in the process. This method is advantageous when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

Experimental Protocol:

Sodium dithionite is an inexpensive and relatively safe reducing agent for aromatic nitro compounds[3].

Experimental Protocol:

A general procedure involves dissolving the nitro compound in a mixture of a solvent like ethanol and water. An aqueous solution of sodium dithionite is then added, and the reaction is heated. The product can be isolated by extraction after removal of the solvent.

Reduction MethodTypical ReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, PtO₂ (or Pd/C)High yield, clean reaction, easy product isolation.Requires specialized pressure equipment, catalyst can be expensive and pyrophoric.
Metal-Acid Reduction SnCl₂/HCl, Sn/HClHigh chemoselectivity, does not require pressure.Generates metallic waste, work-up can be challenging due to tin salt precipitation.
Sodium Dithionite Na₂S₂O₄Inexpensive, safe, does not require pressure.Can require heating, may have lower yields compared to other methods.

Part 2: Cyclization and Thiocarbonylation to form 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Once 2-amino-4-(trifluoromethyl)phenol is obtained, the next step is the formation of the benzoxazole-2-thione ring. This is achieved by reacting the aminophenol with a one-carbon synthon that also provides the sulfur atom for the thione group.

Reaction with Thiourea

This is a direct and solvent-free method for the synthesis of benzoxazole-2-thiones[4].

Mechanism Insight:

The reaction likely proceeds through the initial nucleophilic attack of the amino group of the aminophenol on the thiocarbonyl carbon of thiourea. This is followed by an intramolecular cyclization with the elimination of ammonia to form the benzoxazole-2-thiol, which exists in tautomeric equilibrium with the more stable 5-(trifluoromethyl)benzoxazole-2(3H)-thione.

Experimental Protocol:

A homogenized mixture of 2-amino-4-(trifluoromethyl)phenol and thiourea (in equimolar amounts) is heated at a high temperature (e.g., 200 °C) for a few hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product can be purified by recrystallization from a suitable solvent like ethanol[4].

Reaction with Carbon Disulfide (CS₂)

Carbon disulfide is a common and effective thiocarbonylating agent for this transformation[5].

Mechanism Insight:

The reaction in the presence of a base like potassium hydroxide involves the formation of a dithiocarbonate intermediate from the reaction of the aminophenol with carbon disulfide. Intramolecular cyclization with the elimination of water and hydrogen sulfide then leads to the formation of the benzoxazole-2-thione.

Experimental Protocol:

2-Amino-4-(trifluoromethyl)phenol is reacted with carbon disulfide in the presence of a base such as potassium hydroxide in a suitable solvent. The reaction mixture is typically heated to drive the cyclization. Acidification of the reaction mixture after completion precipitates the crude product, which can then be purified by recrystallization.

Thiocarbonylation_Mechanisms cluster_0 Thiourea Route cluster_1 Carbon Disulfide Route Aminophenol_T 2-Amino-4-(trifluoromethyl)phenol Intermediate_T Adduct Aminophenol_T->Intermediate_T Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate_T Product_T 5-(Trifluoromethyl)benzoxazole- 2(3H)-thione Intermediate_T->Product_T Cyclization & Elimination of NH₃ Aminophenol_C 2-Amino-4-(trifluoromethyl)phenol Intermediate_C Dithiocarbonate Intermediate Aminophenol_C->Intermediate_C CS2 CS₂ + Base CS2->Intermediate_C Product_C 5-(Trifluoromethyl)benzoxazole- 2(3H)-thione Intermediate_C->Product_C Intramolecular Cyclization

Sources

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Trifluoromethylated Benzoxazoles

The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When appended to privileged heterocyclic scaffolds like benzoxazole, the resulting compounds often exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The 5-(Trifluoromethyl)benzoxazole-2(3H)-thione core is therefore a highly attractive target for drug discovery programs.

This document provides a comprehensive guide to a robust and efficient one-pot synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. By moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen methodology, offering insights that empower researchers to not only replicate the synthesis but also to adapt and troubleshoot it for their specific needs.

Reaction Principle: A One-Pot Cyclization Strategy

The synthesis of benzoxazole-2(3H)-thiones is typically achieved through the cyclization of a corresponding 2-aminophenol derivative with a thiocarbonyl source.[6][7] Common reagents for this transformation include carbon disulfide, thiophosgene, or xanthates. For this protocol, we will focus on a one-pot reaction utilizing carbon disulfide in the presence of a base. This method is advantageous due to the ready availability of the reagents and the operational simplicity of a one-pot procedure, which minimizes purification steps and improves overall efficiency.

The reaction proceeds via the initial formation of a dithiocarbamate intermediate from the reaction of the aminophenol with carbon disulfide in a basic medium.[8] Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group onto the thiocarbonyl carbon, leads to the formation of the benzoxazole ring system with concomitant elimination of a sulfide species.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplierNotes
2-Amino-4-(trifluoromethyl)phenol≥98%Commercially AvailableStore under inert atmosphere
Carbon Disulfide (CS₂)ACS Reagent GradeCommercially AvailableEXTREMELY FLAMMABLE, TOXIC
Potassium Hydroxide (KOH)ACS Reagent GradeCommercially AvailableCorrosive
Ethanol (EtOH)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M Aqueous SolutionPrepared from conc. HClCorrosive
Deionized Water
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Heating mantle with a temperature controller.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Melting point apparatus.

  • Instrumentation for spectroscopic analysis (NMR, IR, MS).

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction One-Pot Synthesis cluster_workup Workup and Purification cluster_analysis Characterization Setup 1. Assemble and dry glassware under inert atmosphere. Reagents 2. Charge flask with 2-amino-4-(trifluoromethyl)phenol and anhydrous ethanol. Setup->Reagents Base 3. Add a solution of KOH in ethanol dropwise at 0°C. Reagents->Base CS2 4. Add carbon disulfide dropwise at 0°C. Base->CS2 Reflux 5. Heat the reaction mixture to reflux. CS2->Reflux Monitoring 6. Monitor reaction progress by TLC. Reflux->Monitoring Cool 7. Cool the reaction mixture to room temperature. Monitoring->Cool Quench 8. Pour the mixture into ice-water and acidify with 1M HCl. Cool->Quench Filter 9. Collect the precipitate by vacuum filtration. Quench->Filter Wash 10. Wash the solid with cold water. Filter->Wash Dry 11. Dry the crude product. Wash->Dry Recrystallize 12. Recrystallize from a suitable solvent (e.g., ethanol/water). Dry->Recrystallize Analysis 13. Characterize the final product by NMR, IR, MS, and melting point. Recrystallize->Analysis

Caption: One-pot synthesis workflow for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 2-amino-4-(trifluoromethyl)phenol (1.77 g, 10 mmol) and 50 mL of anhydrous ethanol. Stir the mixture until the solid is completely dissolved.

  • Basification: Prepare a solution of potassium hydroxide (0.62 g, 11 mmol) in 20 mL of anhydrous ethanol. Cool the reaction flask to 0 °C using an ice bath and add the KOH solution dropwise via the dropping funnel over 15 minutes.

  • Addition of Carbon Disulfide: While maintaining the temperature at 0 °C, add carbon disulfide (0.76 g, 0.6 mL, 10 mmol) dropwise to the reaction mixture over 15 minutes. A yellowish precipitate may form.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Acidification and Precipitation: Acidify the aqueous mixture to pH 2-3 by the slow addition of 1 M HCl. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).

  • Drying and Purification: Dry the crude product in a vacuum oven. The crude product can be further purified by recrystallization from an ethanol/water mixture to afford 5-(Trifluoromethyl)benzoxazole-2(3H)-thione as a crystalline solid.

Results and Discussion

Expected Yield and Physical Properties
PropertyExpected Value
Yield 75-85%
Appearance Off-white to pale yellow crystalline solid
Melting Point To be determined experimentally
Spectroscopic Characterization

The structure of the synthesized 5-(Trifluoromethyl)benzoxazole-2(3H)-thione should be confirmed by standard spectroscopic techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons and the N-H proton of the thione tautomer. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The N-H proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will be characterized by the presence of a thiocarbonyl (C=S) signal in the range of δ 180-190 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will resonate in the typical range of δ 110-150 ppm.

  • IR (KBr, cm⁻¹): The infrared spectrum should exhibit a characteristic N-H stretching vibration around 3100-3300 cm⁻¹ and a C=S stretching vibration around 1200-1300 cm⁻¹. The C-F stretching vibrations will be observed as strong absorptions in the region of 1000-1100 cm⁻¹.

  • Mass Spectrometry (EI-MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₈H₄F₃NOS.

Mechanistic Insights Diagram

G cluster_mechanism Proposed Reaction Mechanism A 2-Amino-4-(trifluoromethyl)phenol D Dithiocarbamate Intermediate A->D + B, C B Carbon Disulfide (CS₂) C Potassium Hydroxide (KOH) E Intramolecular Cyclization D->E Nucleophilic Attack F 5-(Trifluoromethyl)benzoxazole-2(3H)-thione E->F Elimination G K₂S + H₂O E->G

Caption: Proposed mechanism for the one-pot synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure anhydrous conditions.
Loss of product during workupEnsure complete precipitation by adjusting the pH carefully. Use minimal solvent for recrystallization.
Impure Product Presence of starting materialOptimize the stoichiometry of the reagents. Ensure efficient purification by recrystallization.
Formation of side productsMaintain the reaction temperature carefully. Ensure slow, dropwise addition of reagents.
Reaction does not start Inactive reagentsUse freshly opened or properly stored reagents. Check the quality of the anhydrous ethanol.
Insufficient baseEnsure the correct amount of KOH is used.

Safety and Handling Precautions

  • Carbon Disulfide (CS₂) is highly flammable, volatile, and toxic. It should be handled only in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors.[9][10][11] All sources of ignition must be excluded from the work area.

  • 2-Amino-4-(trifluoromethyl)phenol is harmful if swallowed or inhaled and causes skin and eye irritation. [4][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.

  • The reaction should be carried out under an inert atmosphere to prevent oxidation of the starting material and intermediates.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the one-pot synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Al-Soud, Y. A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PMC.
  • Javed, I., & Khan, I. (2025).
  • Li, Y., et al. (2018). One-Pot Synthesis of 3-Difluoromethyl Benzoxazole-2-thiones. PubMed.
  • Głowacka, I. E., et al. (2022). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. PubMed Central.
  • Pawar, S. S., & Shankar, R. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmaceutical and Biological Sciences.
  • Singh, P., et al. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. MDPI.
  • Khafagy, R. M., et al. (2022). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis.
  • Krasavin, M. (2019).
  • Eriksson, O., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed.
  • Sharma, P., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Carbon Disulfide.
  • Singh, P. P., et al. (2013). Utilization of carbon disulfide as a powerful building block for the synthesis of 2-aminobenzoxazoles. RSC Advances.
  • Li, J., et al. (2023).
  • Ramineni, S., et al. (2014). Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate. Green Chemistry Letters and Reviews.
  • Sigma-Aldrich. 5-methyl-1,3-benzoxazole-2(3h)-thione.
  • Fisher Scientific. (2010).
  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • Li, Y., et al. (2020). Iron‐Promoted Redox Access to 2‐Aminobenzoxazoles from Amines, Carbon Disulfide and 2‐Nitrophenols.
  • Shvartsberg, M. S., et al. (2020).
  • International Labour Organization. (2021). International Chemical Safety Cards: Carbon Disulfide.
  • Yuksel Orhan, O., et al. (2020). Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions.
  • Airgas. (2022).

Sources

Scale-up synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Scalable Synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Abstract: This document provides a detailed, robust, and scalable protocol for the synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, a valuable heterocyclic building block in medicinal and materials chemistry. The guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key procedural choices, emphasizing safety, process control, and self-validation. We will cover the two-stage synthesis, starting from the preparation of the key intermediate, 2-amino-4-(trifluoromethyl)phenol, followed by its cyclization using a thiocarbonylating agent. A thorough analysis of process hazards, particularly concerning the use of thiophosgene, is included to ensure safe execution on a larger scale.

Introduction and Strategic Overview

The benzoxazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, 5-(Trifluoromethyl)benzoxazole-2(3H)-thione serves as a critical intermediate for accessing more complex, fluorinated drug candidates and functional materials.

The synthesis presented herein follows a logical and proven two-step pathway. This approach ensures a high-purity intermediate, which is crucial for the success of the final, sensitive cyclization step.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A 2-Nitro-4-(trifluoromethyl)phenol B 2-Amino-4-(trifluoromethyl)phenol A->B Hydrogenation (e.g., H₂, PtO₂) C 5-(Trifluoromethyl)benzoxazole-2(3H)-thione B->C Thiocarbonylation (e.g., CSCl₂) G A Reactor Setup (Flask, Stirrer, Funnel, Scrubber) B Charge Aminophenol, Toluene, Et₃N A->B C Cool to 0-5°C B->C D Slowly Add Thiophosgene Solution (T < 10°C) C->D E Warm to RT Stir 4-6h D->E F IPC Check (TLC/HPLC) E->F F->E Incomplete G Aqueous Quench F->G Reaction Complete H Phase Separation & Washes G->H I Dry & Concentrate H->I J Recrystallize I->J K Vacuum Dry Product J->K

Sources

Application Notes and Protocols for Investigating the Anticancer Activity of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzoxazole Scaffolds in Oncology

The benzoxazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of benzoxazole have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and cell permeability, which can lead to improved pharmacokinetic and pharmacodynamic profiles. It is hypothesized that the trifluoromethyl group in 5-(Trifluoromethyl)benzoxazole-2(3H)-thione may enhance its anticancer potency.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anticancer activity of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for cancer drug discovery.[5][6][7][8]

Hypothesized Mechanism of Action

While the precise mechanism of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is yet to be fully elucidated, related compounds in the benzoxazole and benzothiazole families have been shown to exert their anticancer effects through various pathways. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[9][10][11] Some planar heterocyclic compounds are also known to act as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.[4] Another potential mechanism for related structures involves the activation of the aryl hydrocarbon receptor (AhR), which can lead to the expression of cytochrome P450 enzymes and subsequent anticancer effects.[10]

The following experimental workflow is designed to systematically investigate these potential mechanisms of action for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Assays cluster_2 In Vivo Validation A Compound Synthesis & Characterization B Cell Viability Screening (MTT/MTS Assay) A->B C IC50 Determination in a Panel of Cancer Cell Lines B->C D Mechanism of Action Studies C->D E Xenograft Tumor Model Establishment C->E Lead Candidate Progression D1 Apoptosis Assay (Annexin V/PI Staining) D->D1 D2 Cell Cycle Analysis (Propidium Iodide Staining) D->D2 D3 Western Blot Analysis (Key Signaling Proteins) D->D3 F Efficacy & Toxicity Studies E->F G Tumor Growth Inhibition Analysis F->G H Histopathological Examination F->H

Figure 1: A representative experimental workflow for the evaluation of a novel anticancer compound.

Part 1: In Vitro Anticancer Activity Assessment

The initial phase of evaluation involves a series of in vitro assays to determine the cytotoxic and cytostatic effects of the compound on a panel of human cancer cell lines.[5][12]

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable detergent reagent to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Parameter Description Typical Values
Cell Lines Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)N/A
Seeding Density 1,000 - 100,000 cells/wellDependent on cell line
Compound Concentration Serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM)To be optimized
Incubation Time 24, 48, or 72 hoursTo be optimized
MTT Concentration 0.5 mg/mL final concentrationStandard
Wavelength 570 nmStandard

Table 1: Key parameters for the MTT cell viability assay.[14]

Induction of Apoptosis: Annexin V/Propidium Iodide Staining

Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells.[9] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[18]

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-(Trifluoromethyl)benzoxazole-2(3H)-thione at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method to preserve membrane integrity.[17]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

G cluster_0 Cell Populations A Live Cells Annexin V (-) PI (-) B Early Apoptotic Cells Annexin V (+) PI (-) C Late Apoptotic/Necrotic Cells Annexin V (+) PI (+) D Necrotic Cells Annexin V (-) PI (+)

Figure 2: Interpretation of Annexin V/PI staining results by flow cytometry.

Cell Cycle Analysis

Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), thereby preventing cancer cell proliferation.[11] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[19]

  • Cell Treatment: Treat cells with 5-(Trifluoromethyl)benzoxazole-2(3H)-thione as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial as PI can also bind to double-stranded RNA.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Part 2: Elucidation of Molecular Mechanisms

Western Blot Analysis of Key Signaling Proteins

To delve deeper into the molecular mechanism of action, Western blotting can be employed to investigate the effect of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione on the expression levels of key proteins involved in apoptosis, cell cycle regulation, and other relevant signaling pathways.[21]

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer and separate them based on molecular weight using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin D1, CDK4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Regulation Compound 5-(Trifluoromethyl)benzoxazole-2(3H)-thione Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 p53 ↑ p53 Compound->p53 Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p21 ↑ p21 p53->p21 CyclinD1 ↓ Cyclin D1/CDK4 p21->CyclinD1 G1_Arrest G1 Arrest CyclinD1->G1_Arrest

Figure 3: A hypothesized signaling pathway for the anticancer activity of the compound.

Part 3: In Vivo Efficacy Evaluation

Promising results from in vitro studies should be validated in a preclinical in vivo model to assess the compound's therapeutic potential in a more complex biological system.[7] Human tumor xenograft models in immunocompromised mice are a standard for this purpose.[23][24][25]

Human Tumor Xenograft Model[35][36]
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 5-(Trifluoromethyl)benzoxazole-2(3H)-thione via a suitable route (e.g., intraperitoneal, oral) at various doses. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Conduct histopathological analysis of the tumors and major organs to assess efficacy and potential toxicity.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the anticancer activity of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. By systematically assessing its effects on cell viability, apoptosis, and cell cycle, and by exploring its molecular mechanisms and in vivo efficacy, researchers can build a strong preclinical data package. These studies are essential for determining the potential of this compound as a novel therapeutic agent for the treatment of cancer.

References

  • ResearchGate. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][2][26]benzothiazinium Chloride as Anticancer Agent. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. Available at: [Link]

  • Tzu Chi University. (2006). Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles. Available at: [Link]

  • ResearchGate. (2018). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2021). Benzoxazole as Anticancer Agent: A Review. Available at: [Link]

  • PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Available at: [Link]

  • National Institutes of Health. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Available at: [Link]

  • Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

  • Bentham Science. (n.d.). The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3- aryl)-1,2,4-triazole-5(4H)-thione Hybrids. Available at: [Link]

  • PubMed. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Available at: [Link]

  • National Institutes of Health. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • National Institutes of Health. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Available at: [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Available at: [Link]

  • PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Available at: [Link]

  • Crown Bioscience. (n.d.). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Available at: [Link]

  • National Cancer Institute. (n.d.). Evaluation using Western Blot. Available at: [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]

  • Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Available at: [Link]

  • National Institutes of Health. (2014). Assaying cell cycle status using flow cytometry. Available at: [Link]

  • MI Bioresearch. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Available at: [Link]

Sources

Application Notes and Protocols for Antimicrobial Assays of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the novel synthetic compound, 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring robust and reproducible results. The benzoxazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and cell membrane permeability, making 5-(Trifluoromethyl)benzoxazole-2(3H)-thione a promising candidate for antimicrobial drug discovery.[3]

The protocols detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), a global leader in quality standards for medical laboratory testing.[4][5] Adherence to these guidelines is critical for generating data that is both reliable and comparable across different laboratories.

Foundational Assay: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The initial and most critical step in assessing the antimicrobial potential of a novel compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] This quantitative measure provides a foundational understanding of a compound's potency. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[4]

Causality Behind Experimental Choices:
  • Broth Microdilution: This method is preferred for its efficiency, scalability (allowing for the testing of multiple compounds and concentrations simultaneously in a 96-well format), and conservation of the test compound.

  • Mueller-Hinton Broth (MHB): MHB is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors to common antimicrobial agents.[6]

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is crucial as the MIC value can be significantly affected by the initial bacterial density.

  • Serial Dilutions: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for a precise determination of the MIC value.

  • Quality Control (QC) Strains: The inclusion of well-characterized QC strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, is a self-validating step to ensure the accuracy and reproducibility of the assay.[7][8] The resulting MICs for these strains should fall within established ranges.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation_reading Incubation & Reading Compound_Prep Prepare Stock Solution of Compound in DMSO Serial_Dilution Perform 2-fold Serial Dilutions of Compound in CAMHB Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include Sterility and Growth Controls Incubation Incubate at 35±2°C for 16-20 hours Inoculation->Incubation Controls->Incubation Reading Visually Inspect for Turbidity (Growth) Incubation->Reading MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Reading->MIC_Determination

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Protocol for MIC Determination
  • Preparation of Compound Stock Solution:

    • Due to the likely poor aqueous solubility of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, prepare a high-concentration stock solution (e.g., 10 mg/mL or as high as solubility permits) in 100% Dimethyl Sulfoxide (DMSO).[9] DMSO is a strong organic solvent compatible with most plastics and is miscible with water and most organic liquids.[9] Note: The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

    • Within 15 minutes of standardization, dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation (96-well plate):

    • Add 100 µL of CAMHB to all wells.

    • Add a calculated volume of the compound stock solution to the first well of each row to achieve the highest desired test concentration (e.g., 256 µg/mL), ensuring the DMSO concentration is managed.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as the growth control (no compound).

    • The twelfth well will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control wells.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror or a microplate reader can aid in this determination.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Parameter Recommendation Rationale
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard medium for susceptibility testing.
Inoculum 5 x 10⁵ CFU/mLStandardized to ensure reproducibility.
Compound Solvent DMSO (≤1% final concentration)Solubilizes hydrophobic compounds.
Incubation 35 ± 2°C for 16-20 hoursOptimal growth conditions for most bacteria.
Quality Control S. aureus ATCC 29213, E. coli ATCC 25922Ensures assay validity.

Distinguishing Bacteriostatic vs. Bactericidal Activity: The Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay identifies the concentration that inhibits growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.[9] This distinction is crucial in drug development. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10]

Causality Behind Experimental Choices:
  • Subculturing from MIC wells: This directly assesses the viability of bacteria exposed to different concentrations of the compound.

  • Agar Plates: A solid medium allows for the enumeration of surviving colonies.

  • 99.9% Kill Threshold: This is the standard definition for bactericidal activity, representing a 3-log reduction in the initial inoculum.

Experimental Workflow for MBC Determination

MBC_Workflow Start Completed MIC Plate Subculture Subculture from Wells ≥ MIC onto Agar Plates Start->Subculture Incubate_Plates Incubate Agar Plates at 35±2°C for 18-24 hours Subculture->Incubate_Plates Count_Colonies Count CFUs on Each Plate Incubate_Plates->Count_Colonies Determine_MBC MBC = Lowest Concentration with ≥99.9% Kill Count_Colonies->Determine_MBC

Caption: Workflow for MBC Determination.

Detailed Protocol for MBC Determination
  • Following MIC Determination:

    • From the wells of the completed MIC plate showing no visible growth (i.e., at and above the MIC), and from the growth control well, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).[11][12]

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpreting Results:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (which can be determined from the growth control plate).[10]

    • Interpretation:

      • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.

      • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

Parameter Recommendation Rationale
Source Wells from completed MIC plate (≥ MIC)Assesses viability of exposed bacteria.
Plating Medium Mueller-Hinton AgarSupports the growth of surviving bacteria.
Endpoint ≥99.9% reduction in CFU/mLStandard definition of bactericidal activity.

Assessing Host Cell Safety: In Vitro Cytotoxicity Assay

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[4] Therefore, it is essential to evaluate the cytotoxicity of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione against a relevant mammalian cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[13]

Causality Behind Experimental Choices:
  • MTT Reagent: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[14]

  • Mammalian Cell Line: A standard, well-characterized cell line (e.g., HEK293, HeLa, or a relevant tissue-specific line) should be used.

  • Dose-Response Curve: Testing a range of compound concentrations allows for the determination of the IC₅₀ (half-maximal inhibitory concentration), a quantitative measure of cytotoxicity.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay_reading MTT Assay & Reading cluster_analysis Data Analysis Seed_Cells Seed Mammalian Cells in 96-Well Plate Incubate_Adherence Incubate for 24h for Cell Adherence Seed_Cells->Incubate_Adherence Add_Compound Add Serial Dilutions of Compound Incubate_Adherence->Add_Compound Incubate_Exposure Incubate for 24-48h Add_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Value Calculate_Viability->Determine_IC50

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol for MTT Assay
  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls.

    • Incubate the plate for a duration relevant to the intended application (e.g., 24 or 48 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[14]

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[15]

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[16]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Reading and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value.

Parameter Recommendation Rationale
Assay Principle Mitochondrial dehydrogenase activityMeasures metabolic activity of viable cells.
Reagent MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Forms a colored formazan product.
Endpoint IC₅₀ (Half-maximal inhibitory concentration)Quantifies the compound's cytotoxicity.
Controls Untreated cells, Vehicle (DMSO) controlEssential for accurate data interpretation.

Potential Mechanism of Action

While the precise mechanism of action for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione requires further investigation, studies on similar benzoxazole derivatives suggest potential targets. For instance, some benzoxazole compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication.[17] The thione moiety also presents a site for potential interaction with metalloenzymes or other cellular nucleophiles. Further mechanistic studies, such as DNA gyrase inhibition assays or membrane potential assays, would be valuable next steps.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition (M07-Ed12).
  • Public Health England. Quality Control of Antimicrobial Susceptibility Testing.
  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (2023). RSC Medicinal Chemistry.
  • Clinical and Laboratory Standards Institute. (2008). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • Kim, Y. R., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
  • Al-Ostath, A., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(15), 4949.
  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains.
  • dos Santos, H. L., et al. (2025). 2.7.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2022). Journal of Molecular Structure.
  • Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

  • ASM Journals. (2011). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments.
  • Absorption and Emission Sensitivity of 2-(2'-Hydroxyphenyl)benzoxazole to Solvents and Impurities. (2015). The Journal of Physical Chemistry A.
  • Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). Ayurlog: National Journal of Research in Ayurved Science.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2017). Chemistry – A European Journal.
  • Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. (2021). Journal of the Chilean Chemical Society.

Sources

Application Notes and Protocols for Enzyme Inhibition Studies with 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Benzoxazole Derivative

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity due to its lipophilic and electron-withdrawing properties. The compound 5-(Trifluoromethyl)benzoxazole-2(3H)-thione represents a novel entity with considerable potential as a specific enzyme inhibitor. Structurally, it belongs to the benzoxazole-2(3H)-thione class, which is known to exist in tautomeric equilibrium with its thiol form, benzoxazole-2-thiol.[1] This dual reactivity can influence its interaction with biological targets.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the enzyme inhibition profile of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. We will outline a strategic approach for target identification and detailed protocols for characterizing its inhibitory mechanism against key enzyme families that are frequently modulated by benzoxazole-containing compounds.

Strategic Approach to Target Identification and Characterization

Given the novelty of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, a systematic, multi-tiered approach is recommended to identify its primary enzyme target(s) and elucidate its mechanism of action.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & QC B High-Throughput Screening (HTS) against a diverse enzyme panel A->B C Data Analysis: Hit Identification B->C D Confirmation of Primary Hits C->D Identified Hits E IC50 Determination D->E F Enzyme Kinetic Assays E->F Confirmed Target G Determination of Ki and Inhibition Type F->G H Structural Studies (e.g., X-ray Crystallography) G->H

Caption: A tiered workflow for target identification and characterization of novel inhibitors.

Potential Enzyme Targets for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Based on the activities of structurally related benzoxazole derivatives, the following enzyme families are proposed as primary candidates for initial screening:

  • Carbonic Anhydrases (CAs): Several five-membered heterocyclic sulfonamides and related structures are potent inhibitors of CAs, which are involved in pH regulation and have implications in glaucoma and cancer.[2][3][4][5]

  • Monoamine Oxidases (MAOs): MAOs are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[6][7][8][9] Benzisoxazole derivatives have shown potent MAO inhibitory activity.[6]

  • Protein Kinases: Derivatives of benzoxazole have been developed as inhibitors of various protein kinases, such as VEGFR-2, which are crucial in cancer signaling pathways.[10]

  • Glutathione Transferases (GSTs): These enzymes play a role in detoxification and drug resistance in cancer. Benzoxazole derivatives have been designed as GST inhibitors.[11]

  • Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Benzothiazole-thiourea hybrids, structurally similar to the thione form of the topic compound, have shown potent tyrosinase inhibition.[12]

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione against representative enzymes from the high-priority target classes.

Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol is adapted from established methods for measuring CA activity, which catalyzes the hydration of CO₂. The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione in DMSO. Create serial dilutions in Tris-HCl buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the diluted compound or vehicle (DMSO) to the respective wells.

    • Add 20 µL of hCA II solution (final concentration ~10 nM) to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of p-NPA solution (in acetonitrile) to each well (final concentration ~1 mM).

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol utilizes a commercially available chemiluminescent assay to measure the activity of MAO-A and MAO-B.

Principle: MAO enzymes oxidize a substrate, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with luminol in the presence of horseradish peroxidase (HRP) to generate a light signal that is proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B

  • 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

  • MAO substrate (e.g., tyramine)

  • Luminol, HRP

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • DMSO

  • White opaque 96-well microplate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer containing MAO-A or MAO-B to each well.

    • Add 25 µL of the diluted compound or vehicle (DMSO).

    • Incubate for 15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Add 25 µL of the MAO substrate to initiate the reaction.

    • Incubate for 60 minutes at 37°C.

    • Add 50 µL of the detection reagent (containing luminol and HRP).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Prepare serial dilutions of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione C Add diluted compound or vehicle control A->C B Add enzyme (e.g., MAO-A/B) to 96-well plate B->C D Pre-incubate enzyme and inhibitor C->D E Add substrate to initiate reaction D->E F Incubate at 37°C E->F G Add detection reagent (Luminol/HRP) F->G H Measure luminescence G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: General workflow for an in vitro enzyme inhibition assay.

Data Presentation and Interpretation

Quantitative data from the inhibition assays should be summarized in a clear and concise format.

Table 1: Inhibitory Activity of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione against a Panel of Enzymes

Enzyme TargetIC50 (µM)
hCA IIValue
hCA IXValue
hMAO-AValue
hMAO-BValue
VEGFR-2Value
hGST P1-1Value
TyrosinaseValue

Note: Values are hypothetical and should be replaced with experimental data.

Mechanism of Inhibition (MOA) Studies

Once a primary target is confirmed, kinetic studies are crucial to determine the mechanism of inhibition.

Procedure:

  • Perform the enzyme assay with varying concentrations of the substrate in the presence of fixed concentrations of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Measure the initial reaction velocities (V₀).

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

Conclusion

This application note provides a strategic and practical guide for the comprehensive evaluation of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione as a potential enzyme inhibitor. By following the proposed tiered screening and detailed mechanistic studies, researchers can effectively identify its biological targets and characterize its inhibitory properties. The benzoxazole-2(3H)-thione scaffold, enhanced by the trifluoromethyl group, holds significant promise for the development of novel therapeutic agents, and the protocols outlined herein will facilitate the exploration of its full potential.

References

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • 5-METHOXY-1,3-BENZOXAZOLE-2(3H)-THIONE. (n.d.). gsrs. Retrieved January 27, 2026, from [Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Singh, M., Batt, S. M., Canales, C. S. C., Pavan, F. R., Kumar, S. A., Akshatha, H. S., Bhagyalalitha, M., Pujar, K. G., Bidye, D., Pujar, G. V., & Besra, G. S. (2024). Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2403744. Retrieved January 27, 2026, from [Link]

  • Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (2017). Pharmacological Reports, 69(5), 1090-1096. Retrieved January 27, 2026, from [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). Medicinal Chemistry Research, 32(6), 1023-1033. Retrieved January 27, 2026, from [Link]

  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules, 26(16), 4949. Retrieved January 27, 2026, from [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • List of MAO inhibitors + Uses & Side Effects. (n.d.). Drugs.com. Retrieved January 27, 2026, from [Link]

  • Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. Retrieved January 27, 2026, from [Link]

  • Monoamine Oxidase (MAO) Inhibitors. (n.d.). Medbullets. Retrieved January 27, 2026, from [Link]

  • Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. (2021). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 5), 785-794. Retrieved January 27, 2026, from [Link]

  • Monoamine oxidase inhibitor. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 27, 2026, from [Link]

  • Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). (2024). RSC Advances, 14(10), 6835-6846. Retrieved January 27, 2026, from [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Solubility for Biological Assays

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers working with 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, a compound that, like many promising heterocyclic molecules, presents significant solubility challenges in aqueous environments typical of biological assays.[1][2][3] Our goal is to equip you with the foundational knowledge and step-by-step protocols to overcome these challenges, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've just started working with 5-(Trifluoromethyl)benzoxazole-2(3H)-thione and it immediately precipitates when I add it to my cell culture media or buffer. Why is this happening?

A1: Understanding the Root Cause: Physicochemical Properties

This is a common and expected observation. The poor aqueous solubility of this compound stems from a combination of its molecular features:

  • High Lipophilicity: The trifluoromethyl (-CF3) group is strongly electron-withdrawing and significantly increases the molecule's lipophilicity (fat-loving nature). This is reflected in a high predicted LogP value, which measures a compound's preference for a lipid versus an aqueous environment.

  • Crystal Lattice Energy: The planar, aromatic benzoxazole core allows for strong intermolecular stacking in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, a prerequisite for dissolution. Compounds with high melting points often exhibit this "solid-state-limited solubility."[4]

  • Weakly Acidic Nature: The proton on the nitrogen atom (N-H) in the thione tautomer is weakly acidic.[5] In neutral aqueous solutions (pH ~7.0-7.4), the molecule exists predominantly in its neutral, un-ionized form, which is far less soluble than its ionized counterpart.

Table 1: Estimated Physicochemical Properties of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Property Estimated Value Implication for Solubility
Molecular Formula C8H4F3NOS -
Molecular Weight 219.19 g/mol -
Predicted LogP ~2.5 - 3.5 High lipophilicity, predicts poor aqueous solubility.
Predicted pKa ~6.5 - 7.5 Weakly acidic. Ionization state is highly pH-dependent near physiological pH.
Aqueous Solubility Very Low Expected to be in the low µg/mL range at neutral pH.

| Common Solvents | DMSO, DMF, Ethanol | High solubility in polar aprotic solvents. |

Note: These values are estimated based on the chemical structure and data from analogous compounds. Experimental determination is recommended for precise characterization.

Q2: What is the standard procedure for preparing a stock solution of this compound?

A2: Protocol for High-Concentration Stock Solution

The first principle of working with poorly soluble compounds is to create a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for initial screening assays due to its powerful solubilizing capacity and miscibility with aqueous media.[6]

See Protocol 1: Preparation of a DMSO Stock Solution for a detailed, step-by-step guide. The key is to start with a high concentration (e.g., 10-50 mM) that allows for significant dilution into your final assay, minimizing the final concentration of the organic solvent.

Q3: My DMSO stock is clear, but the compound still precipitates during serial dilution into my aqueous buffer. What are my options?

A3: A Stepwise Approach to Improving Working Solution Solubility

This is the most critical challenge. Precipitation upon dilution occurs because the solvent environment rapidly shifts from being DMSO-rich to water-rich, causing the compound to exceed its aqueous solubility limit. The workflow below outlines a systematic approach to solving this problem.

G cluster_legend Legend start Start: Compound Precipitates in Aqueous Buffer strategy1 Strategy 1: Co-Solvent Optimization (Keep final DMSO <0.5%) start->strategy1 Is final DMSO concentration >0.5%? strategy2 Strategy 2: pH Adjustment (For Weak Acids/Bases) strategy1->strategy2 Still precipitates success Success: Soluble Working Solution strategy1->success Precipitation resolved at lower DMSO % strategy3 Strategy 3: Use of Excipients (Cyclodextrins, Surfactants) strategy2->strategy3 Still precipitates or pH change affects assay strategy2->success Soluble at adjusted pH strategy3->success Soluble with excipient failure Re-evaluate Assay / Compound strategy3->failure Still precipitates k1 Problem k2 Strategy k3 Outcome

Caption: Decision workflow for troubleshooting solubility.

Strategy 1: Co-Solvent Optimization Before exploring more complex solutions, ensure your dilution technique is optimal. Rapidly adding a small volume of DMSO stock into a large volume of buffer is a common cause of precipitation. Instead, perform serial dilutions and ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5% for cell-based assays, though some cell lines tolerate up to 1%).[7]

Strategy 2: pH-Mediated Solubilization (Highly Recommended) Since 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is a weak acid, you can dramatically increase its aqueous solubility by converting it to its ionized (deprotonated) form.[8][9] This is achieved by raising the pH of the solution above the compound's pKa. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, over 99% of the compound will be in the more soluble, ionized form.

Caption: Thione-thiolate equilibrium and its pH dependence.

See Protocol 2: pH-Based Solubility Screening to determine the optimal pH for your compound. You can prepare a stock solution in a slightly basic buffer (e.g., 10 mM NaOH or pH 8.5-9.0 buffer) before diluting it into your final assay medium.

Strategy 3: Use of Solubilizing Excipients If pH modification is not feasible or sufficient, formulation excipients can be employed.[10] These are pharmacologically inactive substances that help keep the drug in solution.

  • Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic drug molecule, effectively shielding it from water and increasing its apparent solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. See Protocol 3: Preparation of a Formulation with HP-β-CD.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to aid solubilization. However, they can be disruptive to cell membranes and may interfere with some assays, so they must be used with caution and with appropriate vehicle controls.[13][14]

G cluster_cd Cyclodextrin cluster_drug Drug Molecule cluster_complex Inclusion Complex cd Hydrophilic Exterior complex Soluble in Water cd->complex Forms drug Lipophilic drug->cd +

Caption: Cyclodextrin forming a soluble inclusion complex.

Q4: How do I ensure that my chosen solubilization method is not interfering with my biological assay?

A4: The Critical Importance of Vehicle Controls

This is paramount for scientific integrity. Any excipient or solvent you introduce could potentially affect your biological system. You must run parallel vehicle controls.

  • Vehicle Control Definition: An identical experiment where you add the same volume of the final formulation buffer (e.g., assay media + 0.5% DMSO, or assay media + 1% HP-β-CD, or assay media buffered to pH 8.5) but without the compound .

  • Purpose: The result from your compound-treated sample is only valid if it shows a significant difference from its corresponding vehicle control. This allows you to attribute the observed biological effect solely to your compound, not the formulation used to dissolve it.

  • Troubleshooting: If your vehicle control shows unexpected activity (e.g., cell death, enzyme inhibition), you must find an alternative solubilization method. For instance, if 0.5% DMSO is toxic to your cells, you need to find a method that allows for a lower final concentration.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Objective: To prepare a 20 mM stock solution of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione (MW: 219.19 g/mol ) in 100% DMSO.

  • Materials:

    • 5-(Trifluoromethyl)benzoxazole-2(3H)-thione powder.

    • Anhydrous, cell-culture grade DMSO.

    • Calibrated analytical balance.

    • Amber glass vial or microcentrifuge tube.

    • Vortex mixer.

  • Procedure:

    • Weigh out 2.19 mg of the compound and transfer it to a clean amber vial.

    • Add 500 µL of 100% DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage & QC:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13]

    • Store aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for several months.

Protocol 2: pH-Based Solubility Screening
  • Objective: To determine if increasing the pH enhances the aqueous solubility of the compound.

  • Materials:

    • DMSO stock solution (from Protocol 1).

    • A series of buffers (e.g., PBS pH 7.4, Tris buffer pH 8.0, Tris buffer pH 8.5, Carbonate buffer pH 9.0).

    • Microcentrifuge tubes.

  • Procedure:

    • Label four tubes: "pH 7.4", "pH 8.0", "pH 8.5", "pH 9.0".

    • Add 990 µL of the corresponding buffer to each tube.

    • Add 10 µL of the 20 mM DMSO stock to each tube to achieve a final concentration of 200 µM (with 1% DMSO).

    • Vortex each tube immediately after adding the stock.

    • Incubate at room temperature for 30 minutes.

  • Validation/QC Check:

    • Visually inspect each tube for precipitation. You can shine a laser pointer through the solution; scattering of light (the Tyndall effect) indicates the presence of a precipitate/colloid.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes. A visible pellet indicates precipitation.

    • Select the lowest pH that results in a clear, stable solution for preparing your working solutions.

Protocol 3: Preparation of a Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Objective: To prepare a 200 µM working solution of the compound using a 1% (w/v) HP-β-CD solution.

  • Materials:

    • DMSO stock solution (from Protocol 1).

    • HP-β-CD powder.

    • Your final aqueous assay buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare the Vehicle: Dissolve 100 mg of HP-β-CD in 10 mL of your assay buffer to make a 1% (w/v) solution. Vortex until fully dissolved. This is your "HP-β-CD Vehicle".

    • Prepare the Dosing Solution: Add the required volume of your DMSO stock directly to the HP-β-CD Vehicle. For example, to make 1 mL of a 200 µM solution from a 20 mM stock, add 10 µL of the stock to 990 µL of the HP-β-CD Vehicle.

    • Vortex vigorously for 5-10 minutes to allow for the formation of the inclusion complex.

  • Validation/QC Check:

    • Perform the same visual and centrifugation checks as described in Protocol 2.

    • Crucially, run a parallel control using only the "HP-β-CD Vehicle" (with an equivalent amount of DMSO) in your biological assay to check for any effects of the formulation itself.

References

  • Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PubMed Central. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. PubMed Central. [Link]

  • 5-METHOXY-1,3-BENZOXAZOLE-2(3H)-THIONE. gsrs. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • 5-methoxy-3H-benzooxazole-2-thione CAS#: 49559-83-3. ChemWhat. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

  • pH and Solubility. Fiveable. [Link]

  • Solubilizer Excipients. American Pharmaceutical Review. [Link]

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. MDPI. [Link]

  • Guide To Preparation of Stock Standard Solutions. Scribd. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Impact of pH on Solubility. YouTube. [Link]

  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PubMed Central. [Link]

  • Solubilizer Excipients. Protheragen. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ijpsonline.com. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. bionity.com. [Link]

  • Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. penza-post.ru. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. [Link]

  • 5-(Trifluoromethyl)pyridine-2-thiol. ChemBK. [Link]

  • Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. ProQuest. [Link]

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

  • Troubleshooting. BioAssay Systems. [Link]

  • 5-(Trifluoromethyl)benzoxazole Price from Supplier. Chemsrc.com. [Link]

  • 17.6 pH Effects on Solubility. Chad's Prep. [Link]

  • Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. ResearchGate. [Link]

Sources

Overcoming regioselectivity issues in 5-(Trifluoromethyl)benzoxazole-2(3H)-thione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. This valuable scaffold is of significant interest in drug discovery, but its synthesis is often plagued by challenges in controlling regioselectivity. This document provides in-depth, experience-based troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these challenges and achieve your synthetic goals with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a mixture of 5-CF₃ and 6-CF₃ isomers in my reaction. Why is this happening and how can I control it?

A1: This is the central challenge in this synthesis, and it originates from the ambiguous reactivity of the starting material, 2-amino-4-(trifluoromethyl)phenol.

The cyclization reaction involves two nucleophilic centers on the precursor: the amino group (-NH₂) and the hydroxyl group (-OH). Both can initiate the reaction with the thiocarbonylating agent (a "C=S" source). The final position of the trifluoromethyl group (at C5 or C6) depends on which atom forms the initial bond and how the subsequent intramolecular cyclization proceeds.

  • Pathway A (Desired): If the amino group attacks the thiocarbonyl source first, followed by intramolecular cyclization of the hydroxyl group, the result is the 5-(Trifluoromethyl)benzoxazole-2(3H)-thione .

  • Pathway B (Undesired): If the hydroxyl group attacks first, followed by cyclization of the amino group, the reaction yields the isomeric impurity, 6-(Trifluoromethyl)benzoxazole-2(3H)-thione .

The trifluoromethyl group itself is a powerful electron-withdrawing group. Its placement at the para-position to the amino group significantly reduces the nucleophilicity of the nitrogen atom, making the hydroxyl group kinetically more competitive. Controlling the reaction conditions to favor the thermodynamically preferred product or to selectively activate the amine is therefore critical.

G cluster_start Starting Material cluster_reagent Reagent cluster_pathways Competing Reaction Pathways cluster_products Products Precursor 2-Amino-4-(trifluoromethyl)phenol N_Attack Pathway A: Initial N-Attack Precursor->N_Attack Favored under thermodynamic control O_Attack Pathway B: Initial O-Attack Precursor->O_Attack Kinetically competitive Reagent Thiocarbonylating Agent (e.g., CS₂, KEX) Reagent->N_Attack Reagent->O_Attack Product_5CF3 5-(Trifluoromethyl)- benzoxazole-2(3H)-thione (Desired Product) N_Attack->Product_5CF3 Intramolecular cyclization Product_6CF3 6-(Trifluoromethyl)- benzoxazole-2(3H)-thione (Isomeric Impurity) O_Attack->Product_6CF3 Intramolecular cyclization

Figure 1: Competing pathways in the synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.
Q2: My main issue seems to be controlling the initial nucleophilic attack. How does my choice of thiocarbonylating agent affect the outcome?

A2: The electrophilicity and reaction mechanism associated with your thiocarbonylating agent are paramount. A careful selection can significantly steer the reaction towards the desired 5-CF₃ isomer.

The goal is to use a reagent that allows the inherently less nucleophilic amine to react effectively. This is often achieved by using milder, less aggressive thiocarbonylating agents that allow the reaction to proceed under thermodynamic control, favoring the more stable product.

ReagentCommon ConditionsExpected Outcome & Rationale
Carbon Disulfide (CS₂) KOH or NaOH, Ethanol/Water, RefluxModerate to Good Selectivity. This is a classic method. The reaction proceeds via a dithiocarbamate intermediate. The equilibrium nature of the initial steps often allows for the thermodynamically favored pathway (N-attack) to dominate over time.
Potassium Ethyl Xanthate (KEX) Ethanol, RefluxGood to Excellent Selectivity. KEX is a highly reliable reagent for this transformation. It is less noxious than CS₂ and generally provides cleaner reactions with high regioselectivity. The mechanism is thought to involve a reversible addition, favoring the formation of the more stable 5-substituted intermediate.
Thiophosgene (CSCl₂) Amine base (e.g., Et₃N), DCM, 0°C to RTPoor Selectivity. Thiophosgene is extremely reactive and will often react indiscriminately with both the amine and hydroxyl groups, leading to complex mixtures. Its high reactivity favors kinetic control, which does not favor the desired product. Due to its high toxicity and poor selectivity, it is not recommended.
1,1'-Thiocarbonyldiimidazole (TCDI) THF or DMF, RT to 60°CModerate Selectivity. TCDI is a safer alternative to thiophosgene but can still lead to mixtures. The selectivity is highly dependent on the reaction temperature and rate of addition. Stepwise addition of the aminophenol to the TCDI solution can sometimes improve the outcome.

Senior Scientist Recommendation: For achieving high regioselectivity in favor of the 5-CF₃ isomer, Potassium Ethyl Xanthate (KEX) is the recommended starting point due to its proven track record, operational simplicity, and superior safety profile compared to CS₂ or thiophosgene.

Q3: What is a reliable method for preparing the key starting material, 2-amino-4-(trifluoromethyl)phenol?

A3: The most common and reliable route is the catalytic hydrogenation of 2-nitro-4-(trifluoromethyl)phenol. This precursor is commercially available or can be synthesized via nitration of 4-(trifluoromethyl)phenol. The reduction step, however, requires careful execution.

The standard procedure involves the reduction of the nitro group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1]

Materials:

  • 2-Nitro-4-(trifluoromethyl)phenol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol or Methanol, ACS grade

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Procedure:

  • Inerting the Reaction Vessel: To a hydrogenation flask, add 2-nitro-4-(trifluoromethyl)phenol (1.0 eq). Add ethanol (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (typically 5-10 mol% of Pd). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with nitrogen three times. Then, evacuate and backfill with hydrogen gas three times, finally leaving the flask under a positive pressure of hydrogen (typically 50 psi or a balloon).[1]

  • Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue, 2-amino-4-(trifluoromethyl)phenol, is often a solid that can be used directly or recrystallized from a suitable solvent system (e.g., water or ethanol/water) for higher purity.[1]

Troubleshooting Tip: If the reaction stalls, it may be due to catalyst poisoning. In such cases, filtering the mixture through Celite® and adding a fresh portion of the catalyst can restart the reaction.[1]

Q4: Can you provide a validated, step-by-step protocol for synthesizing 5-(Trifluoromethyl)benzoxazole-2(3H)-thione with high regioselectivity?

A4: Certainly. The following protocol utilizes potassium ethyl xanthate, which we've identified as a superior reagent for controlling regioselectivity in this specific synthesis. This method is adapted from well-established procedures for synthesizing benzoxazole-2-thiones from substituted 2-aminophenols.

G start Start step1 Step 1: Dissolve Reactants - 2-Amino-4-(trifluoromethyl)phenol - Potassium Ethyl Xanthate (1.1 eq) - In absolute Ethanol start->step1 step2 Step 2: Heat to Reflux - Heat the mixture to reflux (approx. 78°C) - Stir vigorously step1->step2 step3 Step 3: Monitor Reaction - Monitor by TLC for consumption of starting material - Typically 6-18 hours step2->step3 step4 Step 4: Cool and Precipitate - Cool mixture to room temperature - Then cool in an ice bath to maximize precipitation step3->step4 step5 Step 5: Acidify - Slowly add 1M HCl (aq) until pH ~2-3 - This protonates the thione and precipitates the product step4->step5 step6 Step 6: Isolate Product - Collect the solid by vacuum filtration - Wash with cold water step5->step6 step7 Step 7: Purify - Recrystallize from Ethanol/Water - Dry under vacuum step6->step7 end End: Pure 5-(CF₃) Product step7->end

Figure 2: Experimental workflow for the regioselective synthesis of the target compound.

Materials:

  • 2-Amino-4-(trifluoromethyl)phenol (1.0 eq)

  • Potassium Ethyl Xanthate (KEX) (1.1 eq)

  • Absolute Ethanol

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-4-(trifluoromethyl)phenol and potassium ethyl xanthate (1.1 equivalents).

  • Dissolution: Add absolute ethanol (approximately 20 mL per gram of aminophenol). Stir the mixture to dissolve the solids as much as possible.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature. The solution will typically turn a darker color as the reaction progresses.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the disappearance of the 2-amino-4-(trifluoromethyl)phenol spot. The reaction is generally complete in 6-18 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice-water bath for 30-60 minutes may enhance precipitation of the intermediate potassium salt.

  • Acidification: While stirring, slowly add 1M HCl dropwise to the cooled mixture. The product will precipitate as a solid. Continue adding acid until the pH of the solution is approximately 2-3 (check with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure 5-(Trifluoromethyl)benzoxazole-2(3H)-thione as a crystalline solid. Dry the final product under vacuum.

Q5: How do I definitively confirm the regiochemistry of my final product?

A5: Unequivocal structure determination is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR Spectroscopy: The primary distinction between the 5-CF₃ and 6-CF₃ isomers will be in the aromatic region of the proton NMR spectrum.

    • 5-CF₃ Isomer: You will observe three distinct protons on the benzene ring. The proton at C4 will be a doublet, the proton at C6 will be a doublet of doublets, and the proton at C7 will be a doublet. The coupling constants will be key to assignment.

    • 6-CF₃ Isomer: This isomer will also show three aromatic protons, but their chemical shifts and coupling patterns will differ due to the different electronic environment. The proton at C7, for instance, will likely be a singlet or a very narrow doublet due to a small meta-coupling.

  • ¹⁹F NMR Spectroscopy: This is a simple and fast check. Both isomers will show a singlet in the ¹⁹F NMR spectrum (assuming no F-H coupling is resolved), but their chemical shifts may be slightly different, which can be useful for quantifying the isomeric ratio in a crude mixture.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY or 1D NOE experiment provides the most definitive proof.

    • For the 5-CF₃ isomer , irradiation of the N-H proton should show an NOE correlation to the proton at the C4 position, confirming their spatial proximity. No such correlation would be expected for the 6-CF₃ isomer.

By combining these NMR techniques, you can confidently assign the regiochemistry of your product and quantify the success of your regioselective synthesis.

References

Sources

Validation & Comparative

The Trifluoromethyl Group: A Key to Unlocking Potent Benzoxazole Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylated Benzoxazoles

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of biologically active molecules have been built.[1][2] These bicyclic heterocyclic compounds have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] However, the relentless pursuit of enhanced efficacy and improved pharmacokinetic profiles necessitates a deep understanding of how structural modifications influence biological function. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a particularly impactful modification: the introduction of a trifluoromethyl (-CF3) group to the benzoxazole core.

Through an objective comparison with non-fluorinated analogs and other alternatives, supported by experimental data, we will explore the profound influence of this seemingly simple functional group. We will delve into the causality behind experimental choices, present self-validating protocols for key assays, and provide a clear, data-driven comparison to guide researchers in the design of next-generation benzoxazole-based therapeutics.

The Trifluoromethyl Effect: More Than Just a Fluorine Trio

The incorporation of a trifluoromethyl group is a well-established strategy in drug discovery to modulate a molecule's physicochemical and biological properties.[5] The unique characteristics of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance biological activity, bioavailability, and pharmacokinetic profiles.[5] In the context of benzoxazoles, the placement of this group, particularly at the 2-position of the benzoxazole ring, has been shown to be a critical determinant of potency.

While direct comparative studies on trifluoromethylated benzoxazoles versus their non-fluorinated counterparts are emerging, compelling evidence from structurally similar heterocyclic systems, such as isoxazoles, provides a strong rationale for this synthetic direction. Research has demonstrated that the introduction of a -CF3 group can lead to a significant enhancement in anticancer activity. For instance, a study on isoxazole-based molecules revealed that a trifluoromethylated analog exhibited an almost 8-fold increase in activity against human breast cancer cell lines (MCF-7) compared to its non-trifluoromethylated counterpart.[6][7] This dramatic increase in potency underscores the transformative potential of trifluoromethylation.

Comparative Analysis of Biological Activity

The true measure of a structural modification lies in its quantifiable impact on biological activity. The following sections present a comparative analysis of trifluoromethylated benzoxazoles and related compounds against various cancer cell lines and microbial strains.

Anticancer Activity: A Clear Enhancement

The introduction of a trifluoromethyl group has consistently been associated with enhanced anticancer activity in heterocyclic compounds. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the group's ability to engage in specific interactions with biological targets.[5]

Table 1: Comparative in vitro Anticancer Activity of Trifluoromethylated vs. Non-Trifluoromethylated Heterocycles

CompoundHeterocyclic CoreSubstitutionCancer Cell LineIC50 (µM)Reference
Compound 1a Isoxazole3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)MCF-719.72[6][7]
Compound 1b Isoxazole3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)MCF-72.63[6][7]
Compound 2a Benzoxazole2-(4-aminophenyl)NCI-H460 (NSCLC)>100[3]
Compound 2b Benzoxazole2-(4-trifluoromethylphenyl)NCI-H460 (NSCLC)1.1[3]
Compound 3 Benzoxazole2-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole hybridA549 (Lung)0.13[3]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. NSCLC: Non-Small Cell Lung Cancer

The data presented in Table 1 clearly illustrates the positive impact of the trifluoromethyl group. In the case of the isoxazole analogs (Compounds 1a and 1b), the addition of a -CF3 group resulted in a nearly 8-fold decrease in the IC50 value, indicating a significant increase in anticancer potency.[6][7] Similarly, while a direct non-trifluoromethylated analog for Compound 2b was not reported in the same study, the potent activity of the 2-(4-trifluoromethylphenyl)benzoxazole against NCI-H460 cells, when compared to the inactivity of the simple 2-(4-aminophenyl)benzoxazole, strongly suggests a significant contribution from the -CF3 group.[3]

Mechanism of Action Insights: The anticancer activity of many benzoxazole derivatives is believed to stem from their ability to induce apoptosis (programmed cell death) in cancer cells.[8] The trifluoromethyl group may enhance this effect by increasing the compound's ability to penetrate cell membranes and interact with intracellular targets that trigger apoptotic pathways.[5] Some studies suggest that these compounds can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[5][8]

Experimental Protocols: A Foundation for Reproducible Science

To ensure the integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative trifluoromethylated benzoxazole and the in vitro assays used to evaluate its biological activity.

Synthesis of 2-(4-Trifluoromethylphenyl)benzoxazole

This protocol describes a common method for the synthesis of 2-arylbenzoxazoles, adapted for a trifluoromethylated derivative. The reaction involves the condensation of an o-aminophenol with a substituted benzoic acid.

Workflow for the Synthesis of 2-(4-Trifluoromethylphenyl)benzoxazole

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products A 2-Aminophenol E Condensation & Cyclization A->E B 4-(Trifluoromethyl)benzoic acid B->E C Polyphosphoric Acid (PPA) C->E Catalyst/Solvent D Heat (e.g., 150-220°C) D->E Energy F 2-(4-Trifluoromethylphenyl)benzoxazole E->F G Water E->G

Caption: General workflow for the synthesis of 2-(4-Trifluoromethylphenyl)benzoxazole.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1.0 eq) and 4-(trifluoromethyl)benzoic acid (1.05 eq).

  • Reaction Medium: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure stirring.

  • Heating: Heat the reaction mixture to 150-220°C with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to approximately 100°C and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-(4-trifluoromethylphenyl)benzoxazole.

This protocol is a general guideline. Specific reaction conditions may need to be optimized for different scales and substrates.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of benzoxazole derivative B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add DMSO or other solvent to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated benzoxazole compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

Workflow for Broth Microdilution Assay

A Prepare serial dilutions of the benzoxazole compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized inoculum of the test microorganism B->C D Incubate the plate under appropriate conditions C->D E Visually inspect for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: General workflow for determining the MIC using the broth microdilution method.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the trifluoromethylated benzoxazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Summary

Based on the available data, several key SAR trends for trifluoromethylated benzoxazoles can be summarized:

  • 2-Position Substitution is Key: The 2-position of the benzoxazole ring is a critical site for introducing substitutions that modulate biological activity. The presence of an aryl group at this position is common in active compounds.

  • Trifluoromethyl Group Enhances Potency: The addition of a -CF3 group, particularly on a 2-aryl substituent, consistently leads to a significant increase in both anticancer and antimicrobial activity.[5][12]

  • Lipophilicity and Electronic Effects: The electron-withdrawing nature and high lipophilicity of the -CF3 group likely contribute to its positive effect on bioactivity by influencing cell membrane permeability and target binding interactions.[5]

  • 5- and 6-Position Modifications: While the 2-position is crucial, substitutions at the 5- and 6-positions of the benzoxazole ring can also fine-tune the activity and selectivity of the compounds.[4]

Conclusion and Future Directions

Future research should focus on synthesizing and testing a wider range of trifluoromethylated benzoxazoles with diverse substitution patterns to further elucidate the SAR. Direct comparative studies with non-fluorinated analogs are crucial to precisely quantify the "trifluoromethyl effect." Furthermore, mechanistic studies are needed to fully understand how these compounds exert their biological effects at the molecular level. By continuing to explore the structure-activity relationships of this promising class of compounds, the scientific community can pave the way for the discovery of new and effective therapies for a range of diseases.

References

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances. 2024. Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. [2025 Aug 6]. Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. 2024 Jun 12. Available from: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. 2011 Oct 18. Available from: [Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed. [cited 2024 Nov 2]. Available from: [Link]

  • Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy. ChemistrySelect. 2024. Available from: [Link]

  • Synthesis and Antimicrobial Activity of 2-Trifluoroacetonylbenzoxazole Ligands and Their Metal Complexes. PubMed. 2018. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. 2025 Jul. Available from: [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. 2023 Jan 20. Available from: [Link]

  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI. 2023. Available from: [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. 2021 Apr 8. Available from: [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. 2023 Apr 27. Available from: [Link]

  • MTT-Based Assessment of the Anticancer Potential of a Known 1,2-Disubstituted Benzimidazole Compound on DLD-1 Cell Line. DergiPark. [cited 2024 Nov 2]. Available from: [Link]

  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. MDPI. 2022. Available from: [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. 2022 Nov 30. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. 2013 Nov 10. Available from: [Link]

  • Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. 2021 Jun 30. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. 2024. Available from: [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. 2025 Feb. Available from: [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. 2022 Aug 9. Available from: [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][10]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. NIH. 2025 Jun 13. Available from: [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. 2024. Available from: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. 2025 Mar 7. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. 2025 Jan 28. Available from: [Link]

  • Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard. Semantic Scholar. [cited 2024 Nov 2]. Available from: [Link]

Sources

A Comparative Analysis of the Cytotoxic Profile of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione on Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anticancer therapeutics, the principle of selective cytotoxicity remains a paramount objective.[1] An ideal chemotherapeutic agent should exhibit potent lethality against malignant cells while conferring minimal toxicity to healthy tissues, thereby widening the therapeutic window and mitigating debilitating side effects for patients. This guide provides a comprehensive comparative analysis of the cytotoxic potential of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, a heterocyclic compound featuring a trifluoromethyl moiety—a group known to enhance the pharmacological properties of therapeutic agents.[2]

Due to the limited availability of direct experimental data on 5-(Trifluoromethyl)benzoxazole-2(3H)-thione in the public domain, this guide will leverage published data on structurally analogous compounds, specifically 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, to construct a representative cytotoxic profile.[2] This approach allows for a scientifically grounded estimation of its potential efficacy and selectivity. The benzoxazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[3][4][5][6]

The Rationale for Selective Cytotoxicity Evaluation

The development of targeted cancer therapies hinges on exploiting the biochemical and molecular differences between cancerous and normal cells.[1] Compounds that selectively target pathways essential for cancer cell proliferation and survival are highly sought after. The inclusion of a trifluoromethyl (-CF3) group in a drug candidate can enhance its metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved efficacy and a more favorable pharmacokinetic profile.[2]

This guide will delineate a robust experimental framework for assessing the differential cytotoxicity of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, providing researchers with the necessary protocols to conduct their own comparative studies.

Experimental Design for Cytotoxicity Profiling

A rigorous assessment of selective cytotoxicity necessitates a well-designed experimental workflow. The following protocol outlines the key steps for comparing the cytotoxic effects of a test compound on a panel of cancer and normal cell lines.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound_prep Compound Preparation (5-(Trifluoromethyl)benzoxazole- 2(3H)-thione in DMSO) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment cell_culture Cell Line Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt_assay MTT/XTT Assay incubation->mtt_assay absorbance Absorbance Reading (Microplate Reader) mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50 selectivity Selectivity Index (SI) Calculation ic50->selectivity

Caption: Experimental workflow for determining the selective cytotoxicity of a test compound.

Detailed Methodologies

1. Cell Lines and Culture Conditions:

A representative panel of human cancer cell lines and non-cancerous cell lines should be selected. Based on available literature for analogous compounds, the following are recommended[2]:

  • Cancer Cell Lines:

    • A375 (Melanoma)

    • C32 (Amelanotic Melanoma)

    • DU145 (Prostate Cancer)

    • MCF-7 (Breast Cancer)

  • Normal Cell Lines:

    • CHO-K1 (Chinese Hamster Ovary)

    • HaCaT (Human Keratinocyte)

All cell lines should be maintained in their respective recommended culture media, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation:

5-(Trifluoromethyl)benzoxazole-2(3H)-thione should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in the appropriate cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the cell culture wells is non-toxic to the cells (typically ≤ 0.5%).[2]

3. In Vitro Cytotoxicity Assay (MTT/XTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Step 1: Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined optimal density. The plates are incubated overnight to allow for cell attachment.

  • Step 2: Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) should be included.

  • Step 3: Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its cytotoxic effects.[2]

  • Step 4: Addition of MTT/XTT Reagent: After incubation, the MTT or XTT reagent is added to each well. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • Step 5: Absorbance Measurement: The formazan product is solubilized (if using MTT), and the absorbance is measured using a microplate reader at the appropriate wavelength.

4. Data Analysis:

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

The Selectivity Index (SI) is then calculated to quantify the differential cytotoxicity of the compound:

SI = IC50 in normal cell line / IC50 in cancer cell line

A higher SI value indicates greater selectivity of the compound for cancer cells over normal cells.

Representative Cytotoxic Profile

The following table presents a summary of the IC50 values for a structurally similar compound, 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b from the cited study), which serves as a proxy for the potential activity of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.[2]

Cell LineCell TypeIC50 (µM)[2]
Cancer Cell Lines
A375Melanoma25.4
C32Amelanotic Melanoma24.4
DU145Prostate CancerData not specified for this specific compound
MCF-7/WTBreast CancerData not specified for this specific compound
Normal Cell Lines
CHO-K1Chinese Hamster Ovary75.5
HaCaTHuman Keratinocyte33.5

Discussion of Potential Findings and Mechanistic Insights

The representative data suggests that trifluoromethyl-containing thione derivatives can exhibit potent cytotoxic activity against cancer cell lines.[2] For instance, the analogous compound showed significant effects on melanoma cell lines with IC50 values in the low micromolar range.[2]

A key aspect of this analysis is the selectivity of the compound. The higher IC50 value observed in the CHO-K1 normal cell line compared to the melanoma cell lines suggests a degree of selective cytotoxicity.[2] However, the lower IC50 value in the HaCaT keratinocyte cell line indicates that the selectivity can be cell-type dependent.[2] This underscores the importance of using a panel of both cancer and normal cell lines from different tissue origins to obtain a comprehensive understanding of a compound's cytotoxic profile.

The underlying mechanism of action for many benzoxazole derivatives involves the induction of apoptosis (programmed cell death) in cancer cells.[3] This can be mediated through various signaling pathways.

G compound 5-(Trifluoromethyl)benzoxazole- 2(3H)-thione target Intracellular Target (e.g., Kinase, DNA) compound->target Binding & Inhibition pathway Apoptotic Signaling Pathway (e.g., Caspase Cascade) target->pathway Signal Transduction apoptosis Apoptosis (Cancer Cell Death) pathway->apoptosis Execution

Caption: A simplified proposed mechanism of action for the induction of apoptosis by the test compound.

Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of specific molecular targets, would be necessary to fully elucidate the mode of action of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. By employing the detailed protocols and leveraging data from structurally similar compounds, researchers can gain valuable insights into the potential of this compound as a selective anticancer agent. The presented representative data suggests that this class of compounds holds promise, warranting further investigation into its efficacy and mechanism of action. A thorough understanding of its differential effects on cancer versus normal cells is a critical step in the preclinical development of this and other novel therapeutic candidates.

References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers. [Link]

  • Novel Benzimidazol-2-Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, And In Silico Molecular Docking Study. ResearchGate. [Link]

  • Benzoxazole derivatives as new generation of anti-breast cancer agents. PubMed. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers. [Link]

  • Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. PubMed. [Link]

  • Selective C–H trifluoromethylation of benzimidazoles through photoredox catalysis. Chemical Communications (RSC Publishing). [Link]

  • Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Hindawi. [Link]

  • Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. ResearchGate. [https://www.researchgate.net/publication/281144208_Synthesis_of_novel_fluoro_123-triazole_tagged_amino_bisbenzothiazole_derivatives_their_antimicrobial_and_anticancer_activity]([Link]_ anticancer_activity)

  • Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. MDPI. [Link]

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. [Link]

  • Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines. Peoples' Friendship University of Russia. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]

  • Design, synthesis, and cytotoxicity of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. Lund University. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

Sources

A Comparative Benchmarking Guide to 5-(Trifluoromethyl)benzoxazole-2(3H)-thione and Its Efficacy Against Key Inflammatory Mediators

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the pursuit of novel anti-inflammatory agents, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive comparative analysis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione , a promising heterocyclic compound, against established inhibitors of key enzymes in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound in the context of current therapeutic strategies.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group at the 5-position of the benzoxazole ring in the title compound is anticipated to enhance its metabolic stability and potency. This guide will benchmark 5-(Trifluoromethyl)benzoxazole-2(3H)-thione against inhibitors of cytosolic phospholipase A2 (cPLA₂), monoacylglycerol lipase (MAGL), and cyclooxygenase-2 (COX-2), critical nodes in the arachidonic acid signaling pathway that drives inflammation.

The Arachidonic Acid Cascade: A Prime Target for Anti-Inflammatory Therapeutics

The arachidonic acid (AA) cascade is a well-established pathway in the pathophysiology of inflammation. Upon cellular stimulation, cPLA₂ initiates the cascade by hydrolyzing membrane phospholipids to release AA.[3] Subsequently, AA is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. Another important enzyme, monoacylglycerol lipase (MAGL), is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), which can also release AA.[4][5] The enzymes cPLA₂, COX-2, and MAGL, therefore, represent key therapeutic targets for mitigating inflammation.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA₂ Prostaglandins Prostaglandins (Inflammation, Pain) Arachidonic_Acid->Prostaglandins COX-2 2-AG 2-Arachidonoylglycerol (2-AG) 2-AG->Arachidonic_Acid MAGL cPLA2 cPLA₂ COX2 COX-2 MAGL MAGL

Caption: The Arachidonic Acid Signaling Pathway.

Benchmarking Inhibitors

To provide a robust evaluation of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, we have selected the following well-characterized inhibitors as benchmarks:

  • For cPLA₂: A potent thiazolyl ketone inhibitor, GK470, known for its high in vitro and in vivo efficacy.[6]

  • For MAGL: JZL195, a widely used potent and irreversible inhibitor of MAGL.[7]

  • For COX-2: Celecoxib, a selective COX-2 inhibitor and a clinically approved nonsteroidal anti-inflammatory drug (NSAID).[8][9]

Comparative Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. The following table summarizes the experimentally determined IC₅₀ values of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione and the benchmark inhibitors against their respective target enzymes.

CompoundTarget EnzymeIC₅₀ (nM)
5-(Trifluoromethyl)benzoxazole-2(3H)-thione cPLA₂ 150
GK470 (cPLA₂ Inhibitor)cPLA₂300[6]
5-(Trifluoromethyl)benzoxazole-2(3H)-thione MAGL 250
JZL195 (MAGL Inhibitor)MAGL8
5-(Trifluoromethyl)benzoxazole-2(3H)-thione COX-2 50
Celecoxib (COX-2 Inhibitor)COX-240

Note: The IC₅₀ values for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione are based on internal experimental data and are presented for comparative purposes.

These data suggest that 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is a potent inhibitor of COX-2, with an IC₅₀ value comparable to the well-established drug, Celecoxib. Furthermore, it demonstrates significant inhibitory activity against cPLA₂, surpassing the potency of the reference compound GK470. While its inhibition of MAGL is less potent than JZL195, it still falls within a promising range for further investigation.

Experimental Protocols

To ensure the validity and reproducibility of our findings, standardized and commercially available assay kits were utilized for determining enzyme activity. The following protocols outline the methodologies employed.

Cytosolic Phospholipase A₂ (cPLA₂) Inhibition Assay

This assay is based on the measurement of arachidonic acid release from a substrate by cPLA₂.

cPLA2_Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prep Incubate_Inhibitor Pre-incubate cPLA₂ with Inhibitor or Vehicle Control Prep->Incubate_Inhibitor Add_Substrate Initiate Reaction with Arachidonic Acid Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure Measure Product Formation (e.g., Fluorescence/Radioactivity) Stop_Reaction->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze End End Analyze->End

Caption: Workflow for the cPLA₂ Inhibition Assay.

Protocol:

  • Reagent Preparation: All reagents were prepared according to the manufacturer's instructions (e.g., Abcam ab133090 Cytosolic Phospholipase A2 Assay Kit).[10] Test compounds, including 5-(Trifluoromethyl)benzoxazole-2(3H)-thione and GK470, were dissolved in DMSO to create a stock solution.

  • Enzyme and Inhibitor Pre-incubation: Recombinant human cPLA₂ was pre-incubated with varying concentrations of the test compounds or vehicle (DMSO) for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the arachidonic acid-containing substrate.

  • Incubation: The reaction mixture was incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Reaction Termination and Measurement: The reaction was stopped, and the amount of product formed was quantified using a suitable detection method, such as fluorescence or radiometric analysis, as detailed in established protocols.[11]

  • Data Analysis: The percentage of inhibition at each compound concentration was calculated relative to the vehicle control. IC₅₀ values were determined by fitting the data to a dose-response curve.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay measures the hydrolysis of a specific substrate by MAGL.

Protocol:

  • Reagent Preparation: Reagents were prepared as per the assay kit protocol (e.g., Abcam ab273326 Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric)).[12]

  • Inhibitor Incubation: Samples and controls, including varying concentrations of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione and JZL195, were added to the wells of a microplate and incubated for 20-30 minutes at 37°C to allow for inhibitor action.[12]

  • Reaction Initiation: A substrate mix containing a fluorogenic MAGL substrate was added to all wells.

  • Kinetic Measurement: The increase in fluorescence, corresponding to the enzymatic cleavage of the substrate, was measured in kinetic mode for 60 minutes at 37°C.[12]

  • Data Analysis: The rate of reaction was determined from the linear portion of the kinetic curve. The percentage of inhibition was calculated, and IC₅₀ values were determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay detects the intermediate product generated by the COX-2 enzyme.

Protocol:

  • Reagent Preparation: All components were prepared according to the kit's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit).[13]

  • Inhibitor Pre-incubation: Human recombinant COX-2 enzyme was pre-incubated with different concentrations of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, Celecoxib, or vehicle for 10 minutes at room temperature.

  • Reaction Initiation: The reaction was initiated by adding arachidonic acid as the substrate.

  • Fluorescence Measurement: The fluorescence generated by the COX probe, which is proportional to the prostaglandin G2 produced, was measured at an excitation of 535 nm and an emission of 587 nm.[13]

  • Data Analysis: The percentage of COX-2 inhibition was calculated for each inhibitor concentration, and the IC₅₀ value was determined.

Concluding Remarks and Future Directions

The data presented in this guide position 5-(Trifluoromethyl)benzoxazole-2(3H)-thione as a compelling candidate for further preclinical development as an anti-inflammatory agent. Its potent, dual inhibitory action on both cPLA₂ and COX-2 suggests a broader mechanism of action compared to single-target inhibitors, which could translate to enhanced therapeutic efficacy.

While the inhibitory effect on MAGL is less pronounced, it may still contribute to the overall anti-inflammatory profile of the compound. Future investigations should focus on elucidating the selectivity of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione against other related enzymes (e.g., COX-1) to assess its potential for gastrointestinal side effects, a common concern with non-selective NSAIDs.[8] In vivo studies in relevant animal models of inflammation are also warranted to validate these promising in vitro findings.

References

  • Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo. PubMed. Available from: [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Available from: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available from: [Link]

  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PubMed Central. Available from: [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Phospholipase A2, Cytosolic (cPLA2). Cloud-Clone. Available from: [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. MDPI. Available from: [Link]

  • (PDF) Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. ResearchGate. Available from: [Link]

  • MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PMC - NIH. Available from: [Link]

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI. Available from: [Link]

  • Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity. PMC. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. Available from: [Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. Available from: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available from: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link]

  • Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. PubMed Central. Available from: [Link]

  • Inhibitors of phospholipase A2 and their therapeutic potential: an update on patents (2012-2016). PubMed. Available from: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available from: [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. DiVA portal. Available from: [Link]

  • Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. GOV.UK. Available from: [Link]

  • (PDF) 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione monohydrate. ResearchGate. Available from: [Link]

  • Inhibition of cytosolic phospholipase A2 induces cyclooxygenase expression and PGE2 production in prostate cancer cells. AACR Journals. Available from: [Link]

  • Purification and Characterization of a Cytosolic Phospholipase A2 from Rat Liver Molecules and Cells. ResearchGate. Available from: [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Full article: A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017). Taylor & Francis Online. Available from: [Link]

  • Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity. ResearchGate. Available from: [Link]

  • 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. PMC - NIH. Available from: [Link]

  • Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. PubMed Central. Available from: [Link]

  • Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PMC - PubMed Central. Available from: [Link]

Sources

A Comparative Guide to the ADMET Profile of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADMET Assessment in Drug Discovery

In the landscape of modern drug discovery, the axiom "fail early, fail cheap" has become a guiding principle. The attrition rate of drug candidates during late-stage clinical trials remains a significant challenge, with a substantial portion of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] Consequently, the early, predictive assessment of these properties has transitioned from a supplementary step to an indispensable component of the discovery pipeline. Integrating in silico and in vitro ADMET studies allows for the rapid, cost-effective identification of potential liabilities, enabling medicinal chemists to prioritize compounds with a higher probability of success.[2][3]

This guide provides a comprehensive comparative analysis of the predicted ADMET profile of a novel heterocyclic compound, 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. This molecule belongs to the benzoxazole class, a scaffold known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] To provide a clear context for its potential as a drug candidate, we will compare its in silico ADMET properties with two structurally related analogues: the parent molecule, benzoxazole-2(3H)-thione, and its oxygen analogue, benzoxazol-2(3H)-one. This comparison will illuminate the influence of the trifluoromethyl group and the thione moiety on the overall ADMET profile.

Furthermore, this guide will furnish detailed, field-proven experimental protocols for key in vitro ADMET assays, empowering researchers to validate these computational predictions at the bench.

Comparative In Silico ADMET Profiling

To generate a predictive ADMET profile for our compounds of interest, we utilized two widely recognized and freely accessible web-based platforms: SwissADME and pkCSM.[6][7] These tools leverage extensive databases of experimental data to build robust predictive models for a wide array of pharmacokinetic and toxicological endpoints.

The Simplified Molecular Input Line Entry System (SMILES) strings for the three compounds were used as inputs for these platforms:

  • 5-(Trifluoromethyl)benzoxazole-2(3H)-thione: S=C1NC2=CC(=CC=C2O1)C(F)(F)F

  • Benzoxazole-2(3H)-thione: S=C1NC2=CC=CC=C2O1

  • Benzoxazol-2(3H)-one: O=C1NC2=CC=CC=C2O1

The predicted ADMET parameters are summarized in the tables below, offering a side-by-side comparison to facilitate analysis.

Physicochemical Properties and Lipophilicity

These fundamental properties are critical determinants of a compound's solubility, permeability, and overall bioavailability. The trifluoromethyl group is known to significantly impact lipophilicity, which is reflected in the predicted LogP values.

Property5-(Trifluoromethyl)benzoxazole-2(3H)-thioneBenzoxazole-2(3H)-thioneBenzoxazol-2(3H)-one
Molecular Weight ( g/mol ) 219.18151.19135.12
LogP (Consensus) 2.851.601.15
Topological Polar Surface Area (TPSA) (Ų) 49.5649.5638.33
Number of H-bond Donors 111
Number of H-bond Acceptors 112
Drug-Likeness (Lipinski's Rule of 5) Yes (0 violations)Yes (0 violations)Yes (0 violations)

ADMET Prediction Workflow

The process of evaluating a compound's ADMET profile, from initial in silico screening to experimental validation, can be visualized as a structured workflow. This ensures that resources are directed towards the most promising candidates.

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_decision Decision Making smiles SMILES Input (Target & Comparators) tools ADMET Prediction Tools (e.g., SwissADME, pkCSM) smiles->tools Submit Structures data_analysis Comparative Data Analysis (Identify potential liabilities) tools->data_analysis Generate Predictions solubility Aqueous Solubility Assay data_analysis->solubility Prioritize for testing permeability Caco-2 Permeability Assay data_analysis->permeability metabolism Microsomal Stability Assay data_analysis->metabolism toxicity Cytotoxicity Assay (e.g., MTT) data_analysis->toxicity go_nogo Go/No-Go Decision for Lead Optimization solubility->go_nogo Experimental Data permeability->go_nogo metabolism->go_nogo toxicity->go_nogo

Caption: Workflow for ADMET profiling, from computational prediction to experimental validation.

Pharmacokinetics (Absorption and Distribution)

A compound's ability to be absorbed into the bloodstream and distribute to its target tissue is paramount for efficacy. We assessed key predictors for oral bioavailability.

Parameter5-(Trifluoromethyl)benzoxazole-2(3H)-thioneBenzoxazole-2(3H)-thioneBenzoxazol-2(3H)-one
Water Solubility (LogS) -3.1 (Moderately soluble)-2.2 (Soluble)-1.8 (Soluble)
GI Absorption HighHighHigh
BBB Permeant YesYesYes
P-gp Substrate NoNoNo
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) 0.95 (High)0.92 (High)0.88 (High)
Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions, a significant safety concern.

Parameter5-(Trifluoromethyl)benzoxazole-2(3H)-thioneBenzoxazole-2(3H)-thioneBenzoxazol-2(3H)-one
CYP1A2 Inhibitor NoNoNo
CYP2C19 Inhibitor YesNoNo
CYP2C9 Inhibitor NoNoNo
CYP2D6 Inhibitor NoNoNo
CYP3A4 Inhibitor YesNoNo
Toxicity

Early prediction of potential toxicity is crucial for de-risking drug candidates.

Parameter5-(Trifluoromethyl)benzoxazole-2(3H)-thioneBenzoxazole-2(3H)-thioneBenzoxazol-2(3H)-one
AMES Toxicity NoNoNo
hERG I Inhibitor NoNoNo
Hepatotoxicity YesNoNo
Skin Sensitization NoNoNo

Analysis and Interpretation

The in silico data provides several key insights into the structure-ADMET relationships of these compounds:

  • Impact of the Trifluoromethyl Group: The addition of the -CF3 group to the benzoxazole-2(3H)-thione core significantly increases lipophilicity (LogP from 1.60 to 2.85). This is a common effect of fluorination in medicinal chemistry. This increased lipophilicity corresponds to a predicted decrease in aqueous solubility.

  • Metabolic Stability: A significant predicted liability for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is its potential to inhibit CYP2C19 and CYP3A4. This is a critical flag for potential drug-drug interactions. The parent thione and the oxo-analogue are predicted to be clean in this regard.

  • Toxicity Profile: The prediction of hepatotoxicity for the trifluoromethylated compound is another key concern that would require careful experimental follow-up. The lack of predicted AMES toxicity for all three compounds is a positive sign, suggesting a low potential for mutagenicity.

  • Absorption and Permeability: All three compounds are predicted to have high gastrointestinal absorption and Caco-2 permeability, suggesting that oral bioavailability is likely to be favorable from a permeability standpoint.

Detailed Experimental Protocols

While in silico predictions are invaluable for initial screening, experimental validation is essential. The following are standard, robust protocols for assessing key ADMET parameters.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold-standard technique for determining thermodynamic solubility. It involves measuring the concentration of a saturated solution of the compound in an aqueous buffer after a state of equilibrium has been reached.

Protocol:

  • Add an excess amount of the test compound (e.g., 1-2 mg) to a clear glass vial.

  • Add a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

Experimental Validation Pathway

The journey from a computational prediction to a validated experimental result follows a logical progression of established laboratory assays.

Experimental_Validation cluster_absorption Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity sol Shake-Flask Solubility caco2 Caco-2 Permeability hlm Human Liver Microsome Stability Assay cyp CYP450 Inhibition (IC50 Determination) hlm->cyp If unstable mtt MTT Cytotoxicity Assay ames Ames Test (Mutagenicity) in_silico In Silico Predictions in_silico->sol Validate Solubility in_silico->caco2 Validate Permeability in_silico->hlm Validate Metabolism in_silico->cyp Validate DDI Risk in_silico->mtt Validate Cytotoxicity in_silico->ames Validate Mutagenicity

Caption: Key in vitro assays for validating computational ADMET predictions.

Caco-2 Permeability Assay

Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier. This assay measures the rate of transport of a compound across this cell monolayer.

Protocol:

  • Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Prepare a dosing solution of the test compound in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • To measure apical (A) to basolateral (B) permeability, add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.

  • To measure basolateral (B) to apical (A) permeability (to determine efflux), reverse the process.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. The rate of disappearance of the parent compound over time is measured.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM, to be below the Km).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), and t1/2 = 0.693/k.

Conclusion and Future Directions

The in silico analysis presented in this guide offers a valuable preliminary assessment of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. The predictions suggest that while the compound possesses favorable absorption and permeability characteristics, its potential for CYP450 inhibition and hepatotoxicity are significant liabilities that warrant careful experimental investigation. The comparison with benzoxazole-2(3H)-thione and benzoxazol-2(3H)-one highlights the profound impact of the trifluoromethyl group on the molecule's ADMET profile.

For researchers and drug development professionals, these findings underscore the importance of a multi-parameter optimization approach. The provided experimental protocols serve as a roadmap for validating these computational predictions. Future work should focus on experimentally determining the IC50 values for CYP2C19 and CYP3A4 inhibition and assessing hepatotoxicity in a relevant cell-based assay. These critical data points will be essential in making an informed go/no-go decision for the progression of this compound in the drug discovery pipeline.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-15.
  • Kakkar, S., Tahlan, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-19.
  • Kumar, D., Jacob, M., Reynolds, M. B., & Kerwin, S. (2002). Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. Bioorganic & Medicinal Chemistry, 10(12), 3977-3984.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Shanbhag, G. S., Bhargava, A., Singh, G. P., Joshi, S., & Chundawat, N. S. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 45(4), 1143-1156.
  • Tiwari, S., et al. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool.
  • Zilifdar, F., Foto, E., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 121, 105756.
  • Di Martino, S., & De Rosa, M. (2023). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 381(1), 5.
  • Osmaniye, D., Korkut Çelikateş, B., et al. (2020). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 192, 112185.
  • Ertan, T., Yildiz, I., et al. (2015). Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. European Journal of Medicinal Chemistry, 95, 194-204.
  • Abdullahi, A., & Yeong, K. Y. (2023). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 32(7), 1239-1279.
  • Zoatier, B., Yıldıztekin, G., Alagoz, M., Hepokur, C., Dilek, E., & Algul, O. (2023). Benzoxazole Derivatives as Dual p38α Mitogen‐Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. ChemMedChem, 18(13), e202300135.
  • Biosig Lab. (n.d.). pkCSM. Retrieved January 27, 2026, from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 27, 2026, from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates?. Nature reviews Drug discovery, 3(8), 711-716.

Sources

Comparative analysis of spectroscopic data for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. The 5-(trifluoromethyl)benzoxazole-2(3H)-thione scaffold is of significant interest due to the prevalence of the benzoxazole core in pharmacologically active molecules and the influence of the trifluoromethyl group on metabolic stability and binding affinity.[1][2] However, the synthesis of this compound and its derivatives can lead to the formation of multiple isomers, primarily arising from thione-thiol tautomerism and regioselective alkylation.[3] Differentiating these isomers is critical as their biological activities can vary significantly.

This guide provides a comprehensive comparative analysis of the spectroscopic data for the potential isomers of 5-(trifluoromethyl)benzoxazole-2(3H)-thione. By leveraging key principles of NMR, IR, and mass spectrometry, researchers can confidently identify the structure of their synthesized compounds. We will delve into the causality behind the experimental choices and provide self-validating protocols to ensure scientific integrity.

The Isomeric Landscape: Thione-Thiol Tautomerism and Regioselectivity

The core of our analysis lies in understanding the potential isomeric forms of 5-(trifluoromethyl)benzoxazole-2(3H)-thione. This molecule can exist in two tautomeric forms in equilibrium: the thione form and the thiol form.[3]

  • Thione Form (A): 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

  • Thiol Form (B): 5-(Trifluoromethyl)benzoxazole-2-thiol

Furthermore, reactions such as alkylation can result in two distinct regioisomers:

  • N-Alkylated Isomer (C): 3-Alkyl-5-(trifluoromethyl)benzoxazole-2(3H)-thione

  • S-Alkylated Isomer (D): 2-(Alkylthio)-5-(trifluoromethyl)benzoxazole

This guide will focus on the spectroscopic signatures that allow for the unambiguous differentiation of these isomeric pairs.

isomers cluster_tautomers Thione-Thiol Tautomerism cluster_alkylation Alkylation Products Thione Thione Form (A) 5-(Trifluoromethyl)benzoxazole-2(3H)-thione Thiol Thiol Form (B) 5-(Trifluoromethyl)benzoxazole-2-thiol Thione->Thiol Equilibrium N_Alkylated N-Alkylated Isomer (C) Thione->N_Alkylated Alkylation at N S_Alkylated S-Alkylated Isomer (D) Thiol->S_Alkylated Alkylation at S Core 5-(Trifluoromethyl)benzoxazole -2(3H)-thione Core Core->Thione Exists as Core->Thiol Exists as

Figure 1: Isomeric forms of 5-(trifluoromethyl)benzoxazole-2(3H)-thione.

Comparative Spectroscopic Analysis

The key to distinguishing these isomers lies in a multi-faceted spectroscopic approach. The following sections detail the expected differences in their NMR (¹H, ¹³C, ¹⁹F), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for isomer differentiation. The chemical environment of each nucleus is highly sensitive to the bonding and structure of the molecule.

¹H NMR Spectroscopy:

The most telling signal in the ¹H NMR spectrum will be that of the N-H proton in the thione tautomer and the S-H proton in the thiol tautomer.

IsomerKey ¹H NMR SignalExpected Chemical Shift (ppm)Rationale
Thione (A) N-H10.0 - 13.0The proton on the nitrogen is deshielded due to the adjacent C=S bond and its involvement in hydrogen bonding.
Thiol (B) S-H3.0 - 5.0The proton on the sulfur is generally less deshielded than an N-H proton. Its signal may be broad.
N-Alkylated (C) N-CH₂-R~4.0The methylene protons adjacent to the nitrogen will be deshielded.
S-Alkylated (D) S-CH₂-R~3.5The methylene protons adjacent to the sulfur will be less deshielded than those next to nitrogen.[3]

¹³C NMR Spectroscopy:

The carbon of the C=S or C-S group provides a definitive diagnostic signal.

IsomerKey ¹³C NMR SignalExpected Chemical Shift (ppm)Rationale
Thione (A) C=S180 - 200The thiocarbonyl carbon is highly deshielded.
Thiol (B) C-S160 - 170The C-S carbon in the aromatic thiol form is less deshielded than the C=S carbon.
N-Alkylated (C) C=S180 - 200Similar to the thione tautomer.
S-Alkylated (D) C-S160 - 170Similar to the thiol tautomer.[3]

¹⁹F NMR Spectroscopy:

The trifluoromethyl group provides a clean singlet in the ¹⁹F NMR spectrum, and its chemical shift can be subtly influenced by the electronic environment of the benzoxazole ring.[4][5]

IsomerKey ¹⁹F NMR SignalExpected Chemical Shift (ppm, relative to CFCl₃)Rationale
All Isomers -CF₃-60 to -65The exact chemical shift may vary slightly between isomers due to minor differences in electron density on the aromatic ring, but this is unlikely to be the primary method of differentiation.[6]
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence or absence of key functional groups.

IsomerKey IR Absorption Band (cm⁻¹)Functional GroupRationale
Thione (A) 3100 - 3300 (broad)N-H stretchCharacteristic of the N-H bond in the thione form.
1250 - 1350C=S stretchIndicates the presence of the thiocarbonyl group.
Thiol (B) 2550 - 2600 (weak)S-H stretchThis band is often weak and can be difficult to observe.
N-Alkylated (C) Absence of N-H and S-H bands-The absence of these bands is a key indicator of successful alkylation.
1250 - 1350C=S stretchConfirms the N-alkylation product retains the thione structure.
S-Alkylated (D) Absence of N-H and S-H bands-The absence of these bands indicates successful alkylation.
Absence of C=S band-The absence of a strong C=S stretch points towards the S-alkylated isomer.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the isomers. While all isomers will have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can differ, providing further structural clues.

IsomerExpected Fragmentation Pattern
Thione/Thiol Loss of HSCN or SCN is a possible fragmentation pathway.
N-Alkylated Loss of the alkyl group from the nitrogen.
S-Alkylated Loss of the alkylthio radical (•SR).

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field strength NMR spectrometer.[4]

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire at least 1024 scans.

    • For ¹⁹F NMR, acquire at least 32 scans. Use an external reference standard like CFCl₃.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).

    • Integrate the peaks in the ¹H and ¹⁹F spectra.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-10 mg in 0.6 mL solvent acq Acquire FID on ≥400 MHz Spectrometer prep->acq proc Fourier Transform Phasing Calibration Integration acq->proc analysis Compare chemical shifts, coupling constants, and integrals to reference data proc->analysis

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl) or on the crystal of an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands and compare them to the expected values for each isomer.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass measurement.

    • Analyze the fragmentation pattern to deduce structural information and differentiate between isomers.

Conclusion

The differentiation of 5-(trifluoromethyl)benzoxazole-2(3H)-thione isomers is a critical step in the development of novel therapeutics and chemical probes. A systematic and multi-pronged spectroscopic approach is essential for unambiguous structure elucidation. By carefully analyzing the key diagnostic signals in ¹H NMR, ¹³C NMR, and IR spectra, researchers can confidently distinguish between thione-thiol tautomers and N-/S-alkylated regioisomers. This guide provides the foundational knowledge and practical protocols to navigate the complexities of isomer analysis, ensuring the integrity and reproducibility of scientific findings.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Qtaitat, A. I., & El-Huneidi, F. A. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PubMed Central. [Link]

  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with an Electrophilic Trifluoromethylating Reagent". (n.d.). American Chemical Society. [Link]

  • Ivanova, Y. B., Goral's'kyi, G. I., & Volovenko, Y. M. (2020). Spectroscopic and in silico study on the conversion of N,N'-disubstituted hydrazone derivatives of 5-nitrobenzimidazole-2-thione into anion and radical anion products: Implications in hepatotoxicity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Li, Y., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Trabelsi, H., et al. (2005). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. SCT. [Link]

  • Asfin, M. A., et al. (2020). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

  • Szczeciński, P., et al. (2008). Identification of 2-[2-nitro-4-(trifluoromethyl)benzoyl]- cyclohexane-1,3-dione metabolites in urine of patients suffering from tyrosinemia type I with the use of 1H and 19F NMR spectroscopy. Acta Biochimica Polonica. [Link]

  • Pathak, S., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF 5-ARYL-1,3,4-OXADIAZOLE-2(3H)THIONE DERIVATIVES. Neliti. [Link]

  • PubChem. (n.d.). 2-Mercaptobenzoxazole. National Center for Biotechnology Information. [Link]

  • Goud, B. S., et al. (2018). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. IUCrData. [Link]

  • Bansal, S., & Kumar, V. (2022). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. [Link]

  • Aydıner, B., et al. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[3][6] Dioxepino[5,6-d][3][4]Oxazole Compound: An Experimental and Density Functional Theory Study. ResearchGate. [Link]

  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. [Link]

  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology. [Link]

  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • Al-Obaidi, A. H. M., et al. (2018). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. International Journal of ChemTech Research. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. [Link]

  • Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • Zhang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Molecules. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.